Vanadium sulfide, VS2
Description
Intrinsic Ferromagnetism in Monolayer Vanadium Sulfide (B99878) (VS2)
Theoretical calculations and experimental evidence have established the existence of intrinsic ferromagnetism in monolayer Vanadium Sulfide (VS2), a significant finding for the field of two-dimensional (2D) magnetic materials. rsc.orgresearchgate.net Unlike many other 2D materials that require extrinsic doping or defect engineering to induce magnetism, pristine VS2 monolayers exhibit spontaneous magnetic ordering. rsc.org First-principles calculations have shown that the V atom in a VS2 monolayer possesses a magnetic moment of approximately 0.486 µB. rsc.org This intrinsic magnetism is a crucial property that underpins its potential for spintronic applications.
Room-Temperature Ferromagnetism in Ultrathin VS2 Flakes
A major breakthrough in the study of VS2 has been the experimental verification of ferromagnetism at and above room temperature in ultrathin nanosheets. researchgate.net This discovery is critical, as many 2D magnets exhibit magnetic ordering only at very low temperatures, limiting their practical utility. Experimental observations have confirmed clear magnetic hysteresis loops and ferromagnetic resonance in these ultrathin VS2 nanosheets at room temperature. researchgate.net Theoretical predictions support these findings, with calculations suggesting a Curie temperature (Tc) of approximately 303 K for monolayer H-phase VS2. researchgate.net The ability to retain magnetic properties at ambient temperatures positions VS2 as a promising candidate for the development of practical spintronic devices. rsc.orgresearchgate.net
| Property | Value | Source |
| Predicted Curie Temperature (Tc) | ~303 K | researchgate.net |
| V atom magnetic moment (monolayer) | ~0.486 µB | rsc.org |
Mechanisms of Magnetic Ordering in VS2
The magnetic ordering in VS2 arises from a complex interplay of electronic and structural factors. The primary mechanism is considered to be a competition between through-bond and through-space interactions, with through-bond interactions being dominant. researchgate.net This through-bond spin polarization involves an atom with an up-spin density inducing a down-spin density on an adjacent, directly bonded atom. rsc.org
Further investigations point to the significant role of strong spin-phonon coupling in stabilizing the ferromagnetic ground state. researchgate.net This coupling, which is an order of magnitude larger in VS2 than in most other 2D materials, restricts structural reconstructions that could disrupt the magnetic order. researchgate.net The high Curie temperature is also linked to the specific arrangement of the vanadium d-orbitals (dxy, dz2, and dx2-y2) split by the crystal field. The proximity of their energy levels facilitates efficient superexchange-driven ferromagnetic coupling between adjacent spins, a mechanism explained by the double-orbital model. researchgate.net Additionally, unusual hybridization between the V 3d and S 3p orbitals, leading to electron transfer between the atoms, plays a vital role in the transition of spin moments. researchgate.net
Spin-Polarized Electronic Structures in VS2
The electronic structure of VS2 is intrinsically spin-polarized, a direct consequence of its ferromagnetic nature. This means that the electronic states available for electrons with "spin-up" are different from those for electrons with "spin-down". This property is fundamental to its potential use in spintronics, which seeks to manipulate the spin of electrons in addition to their charge. The spin polarization of the vanadium 3d-orbitals is the primary cause of the energetic spin-splitting of electronic states near the Fermi level. mdpi.com
Spin Splitting of Electronic Bands in VS2
First-principles calculations clearly show a distinct separation between the majority-spin (spin-up) and minority-spin (spin-down) electronic bands in monolayer VS2. researchgate.net In the H-phase of VS2, ferromagnetism splits an isolated low-energy band, creating a ferromagnetic Stoner insulator. chrismarianetti.org This splitting is evident across the band structure, where the spin-up and spin-down bands follow different energy paths. mdpi.comresearchgate.net This energetic separation means that at a given energy level, particularly near the Fermi level, the density of states for spin-up electrons can be significantly different from that of spin-down electrons. This inherent spin splitting is the basis for generating spin-polarized currents. mdpi.com
Realization of 100% Spin Polarization at Fermi Level
A key goal for spintronic materials is to achieve 100% spin polarization at the Fermi level, a condition known as half-metallicity. In a half-metal, one spin channel (e.g., spin-up) is metallic and conducts electrons, while the other spin channel (e.g., spin-down) is semiconducting with a gap at the Fermi level. This allows for the generation of a current that is perfectly spin-polarized.
Pristine VS2 is not a perfect half-metal, but research indicates that this state can be achieved through material engineering. rsc.org Theoretical studies have shown that doping VS2 monolayers with an appropriate concentration of holes can lead to a state with nearly 100% spin polarization. rsc.orgresearchgate.net Furthermore, doping with specific elements, such as hydrogen or halogens (F, Cl, Br), can induce a transition from a semiconductor to a half-metal, realizing the desired 100% spin polarization at the Fermi level. rsc.org This tunability makes VS2 a highly adaptable material for spintronic applications.
Vanadium Sulfide (VS2) in Spintronic Device Concepts
The unique combination of room-temperature ferromagnetism and a highly spin-polarized electronic structure makes VS2 a compelling material for conceptual spintronic devices. rsc.orgresearchgate.net Its two-dimensional nature is particularly advantageous, offering potential for nanoscale electronics and spintronics that are ultrathin and flexible. rsc.org The ability to manipulate its magnetic and electronic properties, for instance by achieving nearly 100% spin polarization through hole doping, significantly enhances its applicability. rsc.orgresearchgate.net
VS2 is considered a promising platform for creating novel high-Curie-temperature spintronic semiconductors. researchgate.net The potential to switch the material from a half-semiconductor to a half-metal via doping opens pathways for developing spin-based transistors and memory devices. rsc.org The demonstration of intrinsic ferromagnetism and the possibility of engineering its spin polarization provide a strong theoretical and experimental foundation for the future design of complex micro- and nano-scale magnetoelectric devices based on Vanadium Sulfide. researchgate.net
Potential for Spin Field-Effect Transistors
Monolayer VS2 exhibits properties that make it a promising candidate for the development of spin field-effect transistors (spin-FETs). The application potential of VS2 in spintronic devices is significantly enhanced by its intrinsic ferromagnetism. researchgate.net First-principles calculations have demonstrated that the VS2 monolayer possesses both dynamic and thermodynamic stability. researchgate.net
A key characteristic for spintronic applications is the ability to maintain a high degree of spin polarization. Studies have shown that by doping the VS2 monolayer with an appropriate concentration of holes, it is possible to achieve and maintain nearly 100% spin polarization. researchgate.netresearchgate.net This high spin polarization is crucial for the efficient injection and detection of spin-polarized currents, a fundamental requirement for the operation of spin-FETs. Furthermore, this hole doping can also induce a reversal of the easy magnetic axis, offering another mechanism for controlling the magnetic state of the material. researchgate.netresearchgate.net These tunable magnetic and electronic properties underscore the potential of VS2 as a channel material in future spin-based transistor technologies. researchgate.net
Spin Transport Properties: Spin Seebeck Effect and Spin Diode Effect
Investigations into the spin transport phenomena in VS2 have revealed properties that are highly relevant for spin-caloritronic and other spintronic devices.
Spin Seebeck Effect (SSE): First-principles calculations combined with non-equilibrium Green's function (NEGF) methods have shown that monolayer VS2 exhibits a superior spin Seebeck effect. aip.org This effect, where a thermal gradient generates a spin current, is particularly pronounced along the armchair direction of the VS2 lattice. aip.org The presence of a robust SSE indicates that VS2 can be effectively used in devices that convert waste heat into spin currents, paving the way for energy-efficient spintronics. aip.org
Spin Diode Effect: While the intrinsic spin diode effect is a subject of ongoing research, studies on heterostructures incorporating VS2 have shown excellent performance. A lateral heterostructure composed of VS2 and Vanadium (II) chloride (VCl2) monolayers demonstrates a significant spin diode effect. aip.org This effect, characterized by the nonreciprocal flow of spin current, is explained by the spin-dependent band structure and transmission spectrum of the heterojunction. aip.org The efficiency of the spin diode behavior in the VS2–VCl2 heterostructure further establishes VS2 as a valuable component for constructing advanced spintronic circuits. aip.org
Magnetic Topological Insulator (MTI) Properties of VS2
Vanadium-based dichalcogenides, particularly in their 2H phase, have been identified as a promising platform for exploring magnetic topological insulators (MTIs). researchgate.net These materials combine intrinsic magnetism with non-trivial band topology, leading to exotic quantum phenomena.
Second-Order Topological Insulator (SOTI) Characteristics in 2H-VS2
First-principles calculations have identified that the 2H phase of monolayer VS2 is a two-dimensional (2D) second-order topological insulator (SOTI) with a ferromagnetic ground state. researchgate.netresearchgate.net Unlike conventional (first-order) topological insulators that feature gapless edge states, a 2D SOTI is characterized by a gapped bulk and gapped edges, but hosts topologically protected gapless states at its corners. researchgate.net
The 2H-VS2 material exhibits a nontrivial band gap across both spin channels, a prerequisite for its topological character. researchgate.net The SOTI phase in 2H-VS2 is protected by the C3 rotation symmetry of its lattice. researchgate.net Theoretical studies confirm that these SOTI properties are robust and can be maintained even in the presence of spin-orbit coupling and are stable against changes in magnetization. researchgate.net The successful experimental synthesis of monolayer 2H-VS2 suggests that the experimental detection of these magnetic SOTI properties is feasible. researchgate.net
| Property | Description | Source(s) |
| Material Phase | 2H-VS2 Monolayer | researchgate.netresearchgate.net |
| Topological Class | Second-Order Topological Insulator (SOTI) | researchgate.netresearchgate.net |
| Magnetic State | Ferromagnetic Ground State | researchgate.netresearchgate.net |
| Key Feature | Gapped bulk and edges, with protected corner states | researchgate.net |
| Protecting Symmetry | C3 Rotation Symmetry | researchgate.net |
Topologically Protected Corner States and Fractional Charge
A defining feature of the SOTI phase in 2H-VS2 is the existence of topologically protected, spin-polarized corner states. researchgate.net These zero-dimensional (0D) states are bound to the corners of a nanodisk-shaped 2H-VS2 structure and are a direct consequence of the non-trivial bulk topology. researchgate.net
A remarkable characteristic of these corner states is that they accommodate a quantized fractional charge. researchgate.net Theoretical calculations show that the charge bound at the corners of a 2H-VS2 nanodisk is precisely e/3. researchgate.net This fractionalization of charge is a robust quantum phenomenon protected by the material's lattice symmetry. The corner states are resilient against symmetry-breaking perturbations, which enhances the prospect of their experimental observation. researchgate.net The combination of magnetism, non-trivial topology, and fractional corner charges makes 2H-VS2 an ideal platform for fundamental physics research and the development of novel quantum devices. researchgate.net
| Feature | Details | Source(s) |
| Topological States | 0D topologically protected corner states | researchgate.net |
| State Properties | Spin-polarized | researchgate.net |
| Bound Charge | Quantized fractional charge of e/3 | researchgate.net |
| Robustness | Stable against symmetry-breaking perturbations | researchgate.net |
Properties
Molecular Formula |
HS3V2- |
|---|---|
Molecular Weight |
199.1 g/mol |
IUPAC Name |
sulfanide;sulfanylidenevanadium |
InChI |
InChI=1S/H2S.2S.2V/h1H2;;;;/p-1 |
InChI Key |
GDBFWDHFJUDBOT-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].S=[V].S=[V] |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Vanadium Sulfide Vs2 Architectures
Chemical Vapor Deposition (CVD) Techniques for VS2 Nanosheet Growth
Chemical vapor deposition (CVD) has emerged as a powerful technique for the synthesis of high-quality, large-area, and atomically thin two-dimensional (2D) materials, including VS2. This method offers precise control over the growth process, enabling the production of materials with desired properties.
Atmospheric Pressure Chemical Vapor Deposition (APCVD) of H-phase VS2 Atomic Layers
Atmospheric pressure chemical vapor deposition (APCVD) is a scalable and cost-effective method for the synthesis of monolayer H-phase VS2 crystals. In a typical APCVD process, solid precursors of vanadium and sulfur are heated in a furnace, and the resulting vapors are transported by a carrier gas to a substrate where they react to form VS2. acs.orgresearchgate.netekb.eg
One facile APCVD approach utilizes sodium metavanadate (NaVO3) and sulfur (S) powders as the vanadium and sulfur sources, respectively. acs.orgresearchgate.netekb.eg The growth is typically carried out in a three-zone furnace on silicon dioxide/silicon (SiO2/Si) substrates. adnano-tech.com This method has been successful in producing monolayer H-phase VS2 crystals with a thickness of approximately 0.7 nm and lateral dimensions reaching up to 26 µm. acs.orgresearchgate.netekb.eg The H-phase is a semiconducting polymorph of VS2, making it attractive for electronic and optoelectronic applications.
Influence of Growth Parameters on VS2 Morphology and Crystallinity
The morphology and crystallinity of VS2 grown by CVD are highly dependent on various growth parameters. Precise control over these parameters is crucial for tailoring the material's properties for specific applications. Key parameters that influence the growth include precursor temperature, carrier gas flow rate, and substrate choice.
Precursor Temperature: The temperature of the vanadium precursor, such as NaVO3, plays a critical role in controlling the size and morphology of the resulting VS2 flakes. acs.orgresearchgate.net Higher precursor temperatures generally lead to an increased vapor pressure of the vanadium source, which can influence the nucleation density and growth rate of VS2 crystals.
Substrate: The choice of substrate can also impact the growth and quality of VS2. While SiO2/Si is a common substrate, growth on other substrates like mica has also been explored and can lead to different crystalline orientations and domain sizes.
| Growth Parameter | Effect on VS2 Morphology and Crystallinity |
| Vanadium Precursor Temperature | Influences the size and shape of VS2 flakes. |
| Sulfur Temperature | Affects the sulfur vapor concentration, influencing stoichiometry and phase purity. |
| Carrier Gas Flow Rate | Modulates precursor transport, impacting the lateral dimensions of VS2 crystals. |
| Growth Time | Determines the final size of the grown VS2 nanosheets. |
| Substrate Temperature | Affects the surface mobility of adatoms and the crystalline quality of the film. |
Hydrothermal and Solvothermal Synthesis Approaches for VS2 Nanostructures
Hydrothermal and solvothermal methods are solution-based techniques that offer a versatile and low-cost route for the synthesis of a wide range of nanomaterials, including various VS2 nanostructures. These methods involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents at elevated temperatures and pressures in a sealed vessel, known as an autoclave.
Optimization of Hydrothermal Parameters for VS2 Nanosheet Quality
The quality of VS2 nanosheets synthesized via hydrothermal methods is highly sensitive to the reaction parameters. Systematic optimization of these parameters is essential to achieve materials with desired crystallinity, morphology, and purity. Key parameters that are often tuned include the reaction temperature, time, and the concentration of precursors.
For instance, in a typical synthesis of VS2 nanosheets, sodium orthovanadate (Na3VO4) and thioacetamide (B46855) (TAA) are used as vanadium and sulfur precursors, respectively. researchgate.net By systematically varying the hydrothermal temperature, it has been shown that higher temperatures, up to a certain point, can lead to enhanced crystallinity of the VS2 nanosheets. researchgate.net Similarly, the reaction time also plays a crucial role; sufficient time is required for the complete reaction and crystallization of the product.
| Hydrothermal Parameter | Effect on VS2 Nanosheet Quality |
| Reaction Temperature | Higher temperatures generally improve crystallinity. |
| Reaction Time | Longer reaction times can lead to better-defined structures. |
| Precursor Concentration | Affects the nucleation and growth kinetics, influencing the size and morphology of the nanosheets. |
| Solvent Composition | The choice of solvent can influence the solubility of precursors and the final product morphology. |
| pH of the Solution | Can affect the reaction pathway and the phase of the resulting vanadium sulfide (B99878). |
Control over VS2 Microflower Morphologies
Hydrothermal and solvothermal methods are particularly effective in producing complex, three-dimensional (3D) hierarchical structures, such as VS2 microflowers. These microflowers are typically self-assembled from numerous interconnected nanosheets, offering a high surface area which is beneficial for applications like catalysis and energy storage.
The formation of these intricate morphologies is a result of a self-assembly process that occurs during the hydrothermal or solvothermal treatment. By carefully controlling the reaction conditions, such as the choice of solvent, precursors, and the addition of structure-directing agents, it is possible to tailor the size, shape, and density of the nanosheet "petals" that constitute the microflower. ekb.eg For example, a one-step solvothermal method has been developed to synthesize VS2 microspheres assembled from ultrathin nanosheets without the use of any additives. ekb.eg
Molecular Beam Epitaxy (MBE) for Ultrathin VS2 and Vanadium-Rich Phases
Molecular beam epitaxy (MBE) is a sophisticated ultra-high vacuum (UHV) deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision. In MBE, thermal beams of atoms or molecules are directed onto a heated crystalline substrate, where they condense and form an epitaxial film. This technique offers unparalleled control over the thickness, composition, and structure of the grown material.
The synthesis of ultrathin VS2 and even vanadium-rich phases can be achieved through a two-step MBE process. acs.org This typically involves an initial deposition of vanadium in a sulfur-rich environment at room temperature, followed by an annealing step at elevated temperatures to promote crystallization and the formation of well-ordered structures. acs.org
Controlled Synthesis of Stoichiometric and S-Depleted VS₂
The synthesis of vanadium sulfide with precise stoichiometry is challenging because the stoichiometric VS₂ phase is thermodynamically metastable. researchgate.net However, various methods have been developed to control the V/S ratio, enabling the creation of both stoichiometric (VS₂) and sulfur-depleted (e.g., V₄S₇) phases. acs.orgnih.gov
Molecular Beam Epitaxy (MBE) offers a high degree of control. In a two-step MBE process, vanadium and sulfur are deposited at room temperature, followed by an annealing step. The final stoichiometry is determined by the initial material coverage, annealing temperature, and sulfur pressure. acs.orgnih.gov For instance, stoichiometric single-layer VS₂ can be obtained by depositing less than 0.5 monolayer of material and annealing at temperatures not exceeding 600 K. nih.gov Annealing at higher temperatures (above 600 K) without sulfur pressure encourages the desorption of sulfur, leading to the spontaneous ordering of sulfur vacancies into one-dimensional arrays and the formation of an S-depleted V₄S₇ phase. acs.org
Hydrothermal methods also provide a route to stoichiometry control, particularly for creating sulfur vacancies. By adjusting the molar ratio of precursors, such as sodium orthovanadate and thioacetamide, and optimizing the reaction temperature, it is possible to produce VS₂ with a high density of sulfur vacancy defects. seu.edu.cn One study found that a vanadium-to-sulfur precursor ratio of 1:5 and a temperature of 140°C were optimal for synthesizing nano-flower-like 2H-VS₂ with rich sulfur vacancies. seu.edu.cn Additionally, low-temperature vacuum annealing of 1T-VS₂ crystals initially grown by chemical vapor transport (CVT) has been used to achieve stoichiometric VS₂ bulk crystals. researchgate.net
| Synthesis Method | Key Parameters | Resulting Phase | Reference |
|---|---|---|---|
| Molecular Beam Epitaxy (MBE) | <0.5 ML coverage, Annealing ≤ 600 K | Stoichiometric VS₂ | nih.gov |
| Molecular Beam Epitaxy (MBE) | Annealing > 600 K, No S pressure | S-depleted V₄S₇ | acs.org |
| Hydrothermal | V:S precursor ratio 1:5, 140°C for 24h | Sulfur vacancy-rich 2H-VS₂ | seu.edu.cn |
| Chemical Vapor Transport (CVT) + Annealing | Low-temperature vacuum annealing | Stoichiometric VS₂ | researchgate.net |
Formation of Self-Intercalated V₅S₈-derived Layers
The VₓS₈ family of compounds represents structures where additional vanadium atoms are inserted, or "self-intercalated," between the layers of the parent VS₂ structure. arxiv.org The V₅S₈ phase is a notable example, consisting of VS₂ layers with intercalated vanadium atoms in the van der Waals gaps. acs.orgresearchgate.net This self-intercalation significantly alters the electronic and magnetic properties of the material, transforming it into an antiferromagnetic metal. arxiv.orgresearchgate.net
The synthesis of V₅S₈ can be achieved through methods that provide an excess of vanadium. Using MBE, depositing larger quantities of vanadium and sulfur followed by annealing in a sulfur-rich atmosphere promotes the formation of self-intercalated, thin V₅S₈-derived layers. acs.orgnih.gov In this configuration, layers of V atoms, often in a 2x2 pattern, are hosted between the primary VS₂ sheets. nih.gov
Chemical Vapor Transport (CVT) is another effective method for growing high-purity single crystals of V₅S₈. researchgate.net In this technique, precursor elements (vanadium and sulfur powders) are sealed in an evacuated ampoule with a transport agent, typically iodine. researchgate.netresearchgate.net A temperature gradient is established along the ampoule (e.g., 550-600°C), causing the transport agent to react with the precursors to form volatile gaseous compounds. These compounds then decompose in the cooler zone, depositing single crystals of V₅S₈. researchgate.netresearchgate.net Optimizing CVT growth parameters can reduce crystalline disorder and sulfur vacancies. researchgate.net
Liquid-Phase Exfoliation and Intercalation Methods for VS₂
Liquid-phase exfoliation (LPE) is a scalable, solution-based method for producing 2D nanosheets from layered bulk materials. The process involves sonicating a powder of the bulk material (e.g., VS₂) in a suitable solvent. The energy from sonication overcomes the weak van der Waals forces holding the layers together, causing exfoliation and fragmentation into nanosheets. ekb.eg The choice of solvent is critical, with solvents having surface energies similar to that of the 2D material providing the best stabilization against re-aggregation. ekb.eg
For VS₂, a specific LPE procedure involves using a VS₂·NH₃ precursor. nih.gov In this method, ammonia (B1221849) (NH₃) molecules are first intercalated into the S-V-S layers. The subsequent diffusion of these ammonia molecules out of the layers breaks down the periodic stacking, resulting in the formation of ultrathin VS₂ nanosheets. nih.gov This approach avoids high-temperature solid-state procedures and offers a rapid, accessible route to producing VS₂ nanosheets. nih.gov
Lithium-Ion Assisted Exfoliation Mechanisms
Electrochemical intercalation provides a powerful mechanism to facilitate the exfoliation of TMDs. For VS₂, this process typically involves the intercalation of lithium ions (Li⁺) into the van der Waals gaps of the bulk material. The insertion of Li⁺ ions between the VS₂ layers increases the interlayer spacing and weakens the van der Waals forces that bind them. researchgate.net
The process begins with an electrochemical reaction where VS₂ acts as an electrode in a lithium-ion cell. During discharge, Li⁺ ions from the electrolyte are driven into the VS₂ structure, forming LiₓVS₂. researchgate.netresearchgate.net This intercalation is followed by a conversion reaction at lower voltages. researchgate.netresearchgate.net The initial intercalation step is crucial for exfoliation; the expansion of the crystal lattice upon Li⁺ insertion introduces significant strain, making the material susceptible to exfoliation into individual or few-layer nanosheets upon subsequent mild sonication in a solvent. This method leverages electrochemical control to achieve efficient and often large-scale production of 2D VS₂.
Hybrid Synthesis Approaches for VS₂-Based Composites
Creating composites by integrating VS₂ with other functional materials, such as carbon-based nanostructures or other TMDs, is a key strategy for enhancing its properties and developing advanced functional devices.
VS₂/Graphene and VS₂/Carbon Composites
Graphene and other carbon nanomaterials are excellent substrates for VS₂ due to their high electrical conductivity and large surface area. Hybrid materials of VS₂ and graphene can be synthesized through various methods, including hydrothermal approaches. A facile one-pot hydrothermal process can be used to create VS₂/graphene nanosheet (VS₂/GNS) composites. researchgate.net In a typical synthesis, precursors for VS₂ are reacted in a suspension of graphene oxide (GO) in the presence of a surfactant. During the reaction, VS₂ nanosheets nucleate and grow directly on the surface of the graphene sheets, which are simultaneously reduced to reduced graphene oxide (rGO). researchgate.net
This in-situ growth ensures an intimate interface between the two materials, which facilitates rapid electron transport. researchgate.net The resulting hierarchical structure, with VS₂ sheets anchored on the graphene surface, also provides a robust matrix that can buffer the volume changes of VS₂ during electrochemical cycling, leading to improved stability. researchgate.net
VS₂/MoS₂ and Other TMD Heterocomposites
Heterostructures composed of different TMDs, such as VS₂ and molybdenum disulfide (MoS₂), can exhibit synergistic effects and novel properties not present in the individual components. acs.orgdntb.gov.ua These heterocomposites can be synthesized using techniques like hydrothermal methods and chemical vapor deposition (CVD).
A one-pot hydrothermal method has been successfully employed to synthesize flower-like MoS₂/VS₂ nanocomposites. acs.orgdntb.gov.ua This simple, low-cost, and environmentally friendly approach allows for the simultaneous formation of both TMDs into an integrated nanocomposite structure. acs.org
Alternatively, CVD provides a route for creating well-defined, layered heterostructures. researchgate.net While direct reports on VS₂/MoS₂ via CVD are emerging, the principles are well-established from other TMD systems like WS₂/MoS₂. researchgate.net A two-step CVD process can be used, where one TMD (e.g., VS₂) is first grown on a substrate, followed by the deposition of the second TMD (e.g., MoS₂) on top to form a vertical heterostructure. researchgate.net This method allows for control over the thickness and interface quality of the resulting composite. researchgate.net
Advanced Structural Characterization and Engineering of Vanadium Sulfide Vs2
Crystallographic Phase Analysis of VS2 (1T-VS2, 2H-VS2, T-phase, H-phase)
Vanadium disulfide, like many TMDs, exhibits polymorphism, meaning it can exist in different crystal structures or phases. The most common phases are the 1T (trigonal) and 2H (hexagonal) phases, often referred to as T-phase and H-phase, respectively. aip.org The arrangement of sulfur (S) and vanadium (V) atoms differs in these phases, leading to distinct electronic and magnetic properties. rsc.orgaip.org The 1T phase has an octahedral coordination, while the 2H phase has a trigonal prismatic coordination. aip.org
First-principles calculations have shown that the H-phase is generally more energetically favorable at the ground state for both bulk and monolayer VS2. aip.org However, the metallic T-phase is more commonly synthesized experimentally. aip.org At room temperature, bulk 1T-VS2 is more stable than bulk 2H-VS2. rsc.org
| Phase | Common Name | Crystal System | Coordination | Key Property |
| 1T-VS2 | T-phase | Trigonal | Octahedral | Metallic |
| 2H-VS2 | H-phase | Hexagonal | Trigonal Prismatic | Semiconducting |
The stability of VS2 phases is a delicate balance of temperature and layer thickness. rsc.orgresearchgate.netrsc.org Below room temperature, both monolayer and bulk VS2 favor the H-phase. rsc.orgresearchgate.netrsc.org However, at room temperature, a phase transition occurs where the bulk material prefers the T-phase, while the monolayer remains in the more stable H-phase. rsc.orgresearchgate.netrsc.org This indicates that thinning the material from bulk to a monolayer can induce a phase transition from the T-phase to the H-phase at room temperature. rsc.org
The transition temperature for this phase change is higher for monolayers than for the bulk material, allowing monolayer H-phase VS2 to exist over a broader temperature range. rsc.org Theoretical calculations predict that the phase transition from 2H-VS2 to 1T-VS2 in the bulk material should happen at or below room temperature. rsc.org
The 2H phase of VS2 crystallizes in the hexagonal P6₃/mmc space group (No. 194). materialsproject.orgmaterialsproject.orgatomic-scale-physics.de This space group is characterized by a high degree of symmetry. researchgate.netucl.ac.uk In this structure, the vanadium and sulfur atoms are arranged in a layered fashion, with each layer consisting of a plane of vanadium atoms sandwiched between two planes of sulfur atoms. materialsproject.org These layers are held together by weak van der Waals forces.
The crystal structure belonging to the P6₃/mmc space group is two-dimensional and is composed of VS2 sheets oriented along the (0, 0, 1) direction. materialsproject.orgmaterialsproject.org Within this structure, the V⁴⁺ ions are bonded to six equivalent S²⁻ atoms, forming distorted edge-sharing VS₆ pentagonal pyramids with V-S bond lengths of 2.36 Å. materialsproject.org
Defect Engineering in VS2 Nanosheets
Defect engineering is a powerful technique for tailoring the properties of VS2 nanosheets. By intentionally introducing defects, such as vacancies, the electronic structure and catalytic activity of the material can be significantly altered. researchgate.netrsc.org
Sulfur vacancies are a common type of point defect in VS2. The creation of sulfur vacancies can be achieved through methods like annealing in a vacuum. nih.govacs.org These vacancies can significantly modify the material's properties. For instance, introducing sulfur vacancies can enhance the electrochemical performance of VS2 when used as a cathode in zinc-ion batteries. researchgate.netrsc.org Calculations have shown that the presence of sulfur vacancies in the S-V-S layer can lower the adsorption energy of Zn²⁺ ions, which facilitates their diffusion and improves cycling performance. researchgate.net
The controlled creation of sulfur vacancies can also lead to the formation of new, ordered phases. For example, annealing single-layer VS2 islands without sulfur pressure can cause sulfur vacancies to spontaneously order into one-dimensional arrays. nih.govacs.org
The concentration of defects, particularly sulfur vacancies, has a direct impact on the catalytic activity of VS2. rsc.orgacs.org In the context of the hydrogen evolution reaction (HER), sulfur vacancies can create more active sites for catalysis. seu.edu.cn The presence of these vacancies can enhance the intrinsic HER activity. acs.org
Studies on other TMDs like MoS2 have shown that the catalytic activity for processes like the reverse water gas shift reaction is highly dependent on the type and concentration of sulfur vacancies. ustc.edu.cn Lowering the coordination number at bridge sulfur vacancies can significantly increase the reaction rate. ustc.edu.cn Similarly, for CO and CO₂ intercalation, sulfur vacancies in MoS2 act as selective vectors, facilitating CO intercalation and catalytic conversion. rsc.org This suggests that controlling the concentration of sulfur vacancies is a key strategy for designing highly active and selective VS2-based catalysts.
Strain Engineering of Vanadium Sulfide (B99878) (VS2) Materials
Strain engineering involves applying mechanical strain to a material to modify its properties. acs.orgresearchgate.netrsc.org For two-dimensional materials like VS2, strain can be a powerful tool to tune their electronic and magnetic characteristics. ibs.re.kr
By applying biaxial strain, the phase stability of monolayer VS2 can be reversibly tuned. ibs.re.kr For instance, at 0 K, the H-phase is stable within a biaxial strain range of -7% to 4.5%. ibs.re.kr Outside this range, the T-phase becomes more stable. ibs.re.kr Importantly, a tensile strain of just 2%, which is experimentally achievable, can be enough to switch the phase from H to T at room temperature. ibs.re.kr This interplay between strain and temperature provides a pathway to control the phase transitions in VS2 monolayers. ibs.re.kr
Strain engineering has also been used to modulate the bandgap and photoluminescence of other TMDs, demonstrating its potential for tuning the optoelectronic properties of VS2. rsc.org The mechanical properties themselves, such as the Young's modulus, can also be investigated and potentially tuned through strain. acs.org For VS2 sheets, the Young's modulus has been estimated to be approximately 44.4 ± 3.5 GPa. acs.org
Effects of Isotropic Strain on Monolayer VS2 Properties
The application of isotropic strain to monolayer Vanadium Sulfide (VS2) has been theoretically shown to be a powerful method for tuning its magnetic properties. First-principles calculations reveal that pristine VS2 monolayers exhibit intrinsic ferromagnetic behavior. acs.orgresearchgate.net This ferromagnetism can be significantly influenced by mechanical strain. acs.org
Research indicates that both the magnetic moments and the strength of the magnetic coupling are highly sensitive to isotropic strain, increasing rapidly as the strain is varied from -5% (compressive) to +5% (tensile). acs.orgresearchgate.net The strain-dependent magnetic moment is thought to be linked to the strong ionic-covalent bonds within the material. acs.org Meanwhile, the observed ferromagnetism and its modulation with strain are attributed to the combined effects of through-bond and through-space interactions. acs.org These findings highlight a pathway for designing VS2-based nanoelectronic and spintronic devices by mechanically engineering their magnetic characteristics. acs.org While pristine materials like MoS2 remain non-magnetic even under significant strain, VS2's inherent metallic nature and the electronic configuration of vanadium make it susceptible to strain-induced magnetic enhancements. nih.gov Theoretical studies propose that applying in-plane strain is a viable method to induce and stabilize long-range ferromagnetic order in VS2-based materials. iphy.ac.cn
Table 1: Effect of Isotropic Strain on VS2 Monolayer Properties
| Property | Strain Range | Observation | Source |
|---|---|---|---|
| Magnetic Moment | -5% to +5% | Rapidly increases with increasing strain. | acs.orgresearchgate.net |
| Magnetic Coupling Strength | -5% to +5% | Rapidly increases with increasing strain. | acs.orgresearchgate.net |
Biaxial and Uniaxial Strain Modulation in VS2 Heterostructures
Strain engineering, through both biaxial and uniaxial stress, plays a critical role in modulating the electronic and magnetic properties of VS2 heterostructures. In heterostructures formed by stacking T-phase and H-phase VS2 monolayers, first-principles calculations show that the ferromagnetic (FM) state is the ground state under normal conditions and with biaxial strains. nih.gov However, under compressive strain, the anti-ferromagnetic (AFM) and FM states can degenerate. nih.gov A key finding is that applying specific biaxial or uniaxial strains can induce a transition in the tVS2/hVS2 heterostructure from a gapless semiconductor to a metal or a half-metal, which allows for 100% spin polarization at the Fermi level. nih.govresearchgate.net
In heterostructures involving VS2 and other transition metal dichalcogenides (TMDs), such as MoS2, strain is also a powerful tuning parameter. For VS2/MoS2 heterobilayers, which exhibit metallic characteristics, applying a biaxial tensile strain enhances the magnetic moments of both the vanadium and sulfur atoms. rsc.org Studies on various TMD heterostructures show that increasing either biaxial or uniaxial tensile strain can drive a semiconductor-to-metal transition. rsc.org For instance, while a WSe2/MoS2 heterobilayer can undergo a direct-to-indirect bandgap transition under strain, VS2-based heterostructures show a direct modulation of their metallic and magnetic states. rsc.org Research on the H-phase of monolayer VS2 reveals it undergoes a phase shift from a semiconductor to a metal under both uniaxial and biaxial compressive strains. arxiv.org Uniaxial strains, in particular, have been found to have a more pronounced effect on the energy gap compared to biaxial strains within a range of -5% to +5%. arxiv.org
Table 2: Strain Modulation Effects in VS2 Heterostructures
| Heterostructure | Strain Type | Applied Strain | Resulting Property Change | Source |
|---|---|---|---|---|
| tVS2/hVS2 | Biaxial/Uniaxial | Specific values | Transition from gapless semiconductor to metal or half-metal. | nih.govresearchgate.net |
| tVS2/hVS2 | Compressive | Not specified | Degeneracy of anti-ferromagnetic and ferromagnetic states. | nih.gov |
| VS2/MoS2 | Biaxial Tensile | Not specified | Enhanced magnetic moments of V and S atoms. | rsc.org |
Advanced Characterization Techniques for VS2 Structural Integrity
High-Resolution Transmission Electron Microscopy (HRTEM) and Atomic Force Microscopy (AFM) for Morphology and Thickness Analysis
High-Resolution Transmission Electron Microscopy (HRTEM) and Atomic Force Microscopy (AFM) are indispensable tools for analyzing the morphology and thickness of VS2 nanostructures. youtube.com HRTEM provides detailed images of the crystalline structure at the atomic level. For VS2 nanoflowers, HRTEM has revealed an interlayer spacing of approximately 5.74 Å, which is very close to the 5.76 Å spacing of the (001) plane in bulk VS2, confirming the retention of the bulk crystallographic arrangement. mdpi.com In ultrathin VS2 nanosheets, HRTEM imaging of the edge areas can identify the number of stacked single layers, with observations of three to four dark and bright patterns corresponding to 3-4 single layers of VS2. researchgate.net
AFM is used to provide a three-dimensional profile of the surface topography and to measure the thickness of the nanosheets. youtube.comresearchgate.net For ultrathin VS2 nanosheets synthesized hydrothermally, tapping-mode AFM measurements have shown thicknesses ranging from 1.51 to 2.85 nm. researchgate.net Considering the c-axis lattice parameter of VS2 is approximately 0.58 nm, this thickness corresponds to nanosheets composed of 3 to 5 single layers. researchgate.net In another study of VS2 synthesized by chemical vapor deposition (CVD), AFM determined the thickness of a single nanosheet to be around 42.5 nm. uh.edu The combination of TEM and AFM allows for a comprehensive morphological and dimensional analysis of VS2 nanomaterials. nih.govnih.gov
Table 3: Morphological and Thickness Analysis of VS2 by HRTEM and AFM
| VS2 Sample Type | Characterization Technique | Measurement | Finding | Source |
|---|---|---|---|---|
| Nanoflowers | HRTEM | Interlayer Spacing | ~5.74 Å, matching the (001) interplanar spacing. | mdpi.com |
| Ultrathin Nanosheets | HRTEM | Layer Count | 3-4 layers identified from edge patterns. | researchgate.net |
| Ultrathin Nanosheets | AFM | Thickness | 1.51 nm to 2.85 nm (corresponding to 3-5 layers). | researchgate.net |
X-ray Diffraction (XRD) and Electron Diffraction for Crystal Structure and Lattice Parameters
X-ray Diffraction (XRD) is a fundamental technique for determining the crystal structure, phase purity, and lattice parameters of VS2. ekb.eg The XRD patterns of synthesized VS2 materials typically show sharp diffraction peaks, indicating high crystallinity. mdpi.com For hexagonal VS2, prominent peaks are indexed to specific crystallographic planes. mdpi.comwhut.edu.cn For example, peaks observed at 2θ values of 15.3°, 35.8°, 45.7°, and 56.2° correspond to the (001), (100), (012), and (110) planes, respectively, which is consistent with the JCPDS card No. 89-1640 for hexagonal VS2. mdpi.comresearchgate.net The strong peak corresponding to the (001) plane, often seen around 15.4°, confirms the layered hexagonal phase of VS2. researchgate.net
Optimized hydrothermal synthesis has produced VS2 nanosheets with a confirmed layered hexagonal crystal structure and lattice parameters of a = b = 3.2210 Å and c = 5.7550 Å. ekb.eg In-situ XRD is also employed to track structural evolution during electrochemical processes, revealing phase transformations between VS2 and intercalated phases like LixVS2 or NaxVS2. whut.edu.cnresearchgate.net
Selected Area Electron Diffraction (SAED), a technique used in transmission electron microscopy, complements XRD analysis. For VS2 nanoflowers, SAED patterns show concentric rings that are indexed to the (001), (100), and (110) planes, confirming the polycrystalline nature of the material and corroborating the XRD results. mdpi.com For single-crystal VS2 nanosheets synthesized via CVD, electron diffraction patterns obtained along the c-axis confirm the hexagonal 1T crystalline structure. uh.edu
Table 4: XRD and Electron Diffraction Data for Hexagonal VS2
| Technique | Sample | Key Findings | Lattice Parameters / Peak Positions | Source |
|---|---|---|---|---|
| XRD | Nanoflowers | High crystallinity, hexagonal phase | Peaks at 2θ = 15.3° (001), 35.8° (100), 56.2° (110) | mdpi.com |
| XRD | Nanosheets | Layered hexagonal structure | a = b = 3.2210 Å, c = 5.7550 Å | ekb.eg |
| SAED | Nanoflowers | Polycrystalline, hexagonal phase | Rings indexed to (001), (100), (110) planes | mdpi.com |
Raman Spectroscopy for Vibrational Modes and Phase Identification
Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes, crystal structure, and number of layers in VS2 materials. gia.eduedinst.com The Raman spectrum of VS2 provides a unique "fingerprint" based on the inelastic scattering of light from its crystal lattice vibrations. mdpi.comedinst.com For the H-phase of VS2, two characteristic Raman peaks are typically observed: the A1g mode and the E2g mode. researchgate.net The A1g mode corresponds to the out-of-plane vibrations of sulfur atoms, while the E2g mode relates to the in-plane vibrations. researchgate.net
The positions of these peaks and the frequency difference between them are sensitive to the number of layers. For monolayer H-phase VS2, the A1g and E12g modes have been reported around 402 cm⁻¹ and 384 cm⁻¹, respectively, with a peak-to-peak frequency difference of about 18 cm⁻¹, which is a key indicator of a monolayer. researchgate.net In another study, the characteristic E1g phonon mode, attributed to the in-plane vibration of the S-V-S bond, was identified at 281.224 cm⁻¹. researchgate.net As the number of layers increases towards bulk material, the A1g mode tends to show a red-shift (a decrease in frequency). researchgate.net
Temperature-dependent Raman spectroscopy can also be used to study phase transitions, such as the charge density wave (CDW) transition. researchgate.net Studies have shown distinct Raman modes at 106.2, 176.8, and 298.1 cm⁻¹ in 1T-VS2, with their positions and linewidths changing as a function of temperature, providing insight into the dynamics of phase transitions. researchgate.net This makes Raman spectroscopy a crucial tool for both phase identification and for understanding the physical phenomena in VS2. spectroscopyonline.com
Table 5: Characteristic Raman Modes for VS2
| VS2 Phase/Form | Raman Mode | Peak Position (cm⁻¹) | Vibrational Type | Source |
|---|---|---|---|---|
| Monolayer H-phase | A1g | ~402 | Out-of-plane | researchgate.net |
| Monolayer H-phase | E12g | ~384 | In-plane | researchgate.net |
| Nanosheets | E1g | ~281 | In-plane S-V-S vibration | researchgate.net |
Scanning Tunneling Microscopy (STM) for Atomic Models and Surface Structures
Scanning Tunneling Microscopy (STM) is a premier technique for investigating the atomic-scale structural and electronic properties of VS2, providing real-space images of the surface with atomic resolution. arxiv.org It allows for the direct visualization of the atomic lattice, surface defects, and electronic superstructures like charge density waves (CDWs). acs.orgresearchgate.net
STM studies on VS2 grown on graphene/Ir(111) have successfully resolved the atomic structure and identified various V-S stoichiometries. acs.org By comparing experimental STM topographs with Density Functional Theory (DFT) calculations, researchers can build accurate atomic models. acs.org For instance, an S-depleted phase with a V4S7 stoichiometry has been identified and its atomic structure determined. acs.orgresearchgate.net Furthermore, STM has been used to characterize self-intercalated V5S8-derived layers, which feature a 2x2 layer of V atoms situated between VS2 sheets. acs.orgnih.gov
Atomically resolved STM topographs of VS2 can reveal not only the hexagonal atomic lattice but also complex superstructures. nih.gov At room temperature, a slightly disordered 2x2 superstructure has been observed, which is consistent with the intercalation layer expected in a V5S8-derived structure. nih.gov At low temperatures (e.g., 7 K), STM has revealed other superstructures, such as a 9 x √3 R30° pattern in monolayer VS2, which is associated with a CDW phase. researchgate.net The ability of STM to probe the local density of states also provides insight into the electronic properties associated with these atomic structures. arxiv.org
Table 6: Summary of STM Findings for VS2 Structures
| VS2-related Structure | Key STM Observation | Associated Model/Phenomenon | Source |
|---|---|---|---|
| Monolayer VS2 | Hexagonal atomic lattice | Direct visualization of surface atoms. | nih.gov |
| S-depleted VS2 | Ordered 1D arrays of S-vacancies | Atomic model of V4S7 stoichiometry. | acs.orgresearchgate.net |
| Intercalated VS2 | 2x2 superstructure | V5S8-derived layers with intercalated V atoms. | acs.orgnih.gov |
X-ray Photoelectron Spectroscopy (XPS) for Chemical Composition and Oxidation States
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive analytical technique used to investigate the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. For Vanadium Sulfide (VS₂), XPS is indispensable for confirming its successful synthesis, determining the oxidation states of both vanadium and sulfur, and identifying any impurities or surface oxidation. The analysis involves irradiating the sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the top 1-10 nm of the material.
Detailed Research Findings
High-resolution XPS spectra of the V 2p and S 2p core levels provide detailed insight into the chemical nature of VS₂.
Vanadium (V) Core Level Spectra
The high-resolution V 2p spectrum is characterized by a spin-orbit doublet, corresponding to the V 2p₃/₂ and V 2p₁/₂ orbitals. The binding energies of these peaks are indicative of the vanadium oxidation state. In high-quality, stoichiometric VS₂, the vanadium is expected to be in the V⁴⁺ oxidation state. oup.com
Research has shown that for monolayer H-phase VS₂, two peaks at approximately 516.6 eV and 523.7 eV correspond to the V 2p₃/₂ and V 2p₁/₂ orbitals, respectively, confirming the V⁴⁺ state. oup.com However, depending on the synthesis method and sample conditions, other vanadium oxidation states can be present. For instance, in VS₂ nanoflowers synthesized via a hydrothermal method, while the dominant peaks at 517.4 eV (V 2p₃/₂) and 524.8 eV (V 2p₁/₂) affirmed the V⁴⁺ state, smaller peaks at 514.3 eV and 522.3 eV suggested the presence of V²⁺ ions. mdpi.com Similarly, other studies have identified V³⁺ and V⁵⁺ states, often attributed to defects, surface oxidation into vanadium oxides (VOₓ), or the presence of intercalated vanadium atoms. rsc.orgacs.org The presence of V³⁺ is often indicated by peaks around 513.7 eV. rsc.org Surface oxidation can lead to V⁵⁺ components appearing at higher binding energies. rsc.org
| Oxidation State | Orbital | Reported Binding Energy (eV) | Reference |
|---|---|---|---|
| V²⁺ | V 2p₃/₂ | 514.12 - 514.3 | mdpi.comresearchgate.net |
| V 2p₁/₂ | 521.62 - 522.3 | mdpi.comresearchgate.net | |
| V³⁺ | V 2p₃/₂ | 513.7 | rsc.org |
| V 2p₁/₂ | 521.4 | rsc.org | |
| V⁴⁺ | V 2p₃/₂ | 516.6 - 517.4 | oup.commdpi.com |
| V 2p₁/₂ | 523.7 - 524.8 | oup.commdpi.com | |
| V⁵⁺ (oxide) | V 2p₃/₂ | ~516-517 | acs.org |
| V 2p₁/₂ | Not specified |
Sulfur (S) Core Level Spectra
Similarly, the high-resolution S 2p spectrum exhibits a doublet for the S 2p₃/₂ and S 2p₁/₂ orbitals. For VS₂, these peaks are characteristic of the sulfide ion (S²⁻). Typical binding energies for the S 2p₃/₂ and S 2p₁/₂ orbitals in VS₂ are found at approximately 162.6 eV and 163.8 eV, respectively, which is consistent with the S²⁻ oxidation state. oup.com Other studies report similar values, such as 162.2 eV and 163.4 eV for S 2p₃/₂ and S 2p₁/₂, respectively. researchgate.net
The S 2p spectra can also reveal the presence of other sulfur species. For example, peaks for polysulfides (Sₙ²⁻) may appear, sometimes originating from an excess of sulfur source during synthesis. rsc.org A peak around 162.6 eV has also been ascribed to sulfur ions in a low coordination state at the surface. nih.gov Exposure to atmospheric conditions can lead to minor oxidation, resulting in the formation of elemental sulfur (S⁰) with peaks near 164.5 eV or sulfate (B86663) species (SO₄²⁻) at higher binding energies around 169.6 eV. nih.gov In some vanadium sulfide phases, such as those formed after annealing VS₂, a higher binding energy environment for sulfur (161.8/163.0 eV) can indicate the presence of S₂²⁻ species alongside S²⁻. acs.org
| Sulfur Species | Orbital | Reported Binding Energy (eV) | Reference |
|---|---|---|---|
| S²⁻ | S 2p₃/₂ | 160.83 - 162.6 | oup.comacs.orgnih.gov |
| S 2p₁/₂ | 162.02 - 163.8 | oup.comacs.orgnih.gov | |
| S₂²⁻ | S 2p₃/₂ | 161.8 | acs.org |
| S 2p₁/₂ | 163.0 | acs.org | |
| S⁰ (Elemental) | - | 164.5 | nih.gov |
| Sulfate (SO₄²⁻) | - | ~169.6 | nih.gov |
The quantitative analysis of the areas under the V 2p and S 2p peaks allows for the determination of the V:S atomic ratio, which is crucial for verifying the stoichiometry of the synthesized material. researchgate.net Collectively, the XPS results provide conclusive evidence for the chemical composition, purity, and the specific oxidation states of the constituent elements in VS₂, confirming the quality and chemical stability of the material. oup.com
Theoretical and Computational Studies of Vanadium Sulfide Vs2 Properties
Density Functional Theory (DFT) for Electronic and Magnetic Properties
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic electronic and magnetic characteristics of VS2. Through DFT calculations, researchers can predict and analyze various properties, including band structures and magnetic anisotropy, which are crucial for potential applications in electronics and spintronics. arxiv.orgparksystems.com
First-Principles Calculations of VS2 Band Structures
First-principles calculations, rooted in DFT, are extensively used to determine the electronic band structure of VS2. These calculations have shown that both bulk and monolayer VS2 are semiconductors with indirect bandgaps. francis-press.com For instance, one study calculated the bandgap of bulk VS2 to be 0.624 eV, while a monolayer of VS2 was found to have a bandgap of 1.060 eV. francis-press.com The difference in bandgap values highlights the influence of dimensionality on the electronic properties of the material.
The nature of the band structure is critical for understanding the material's conductivity and optical properties. In bulk VS2, the valence-band maximum (VBM) is located at the G point, while the conduction-band minimum (CBM) is situated between the H and K points of the Brillouin zone. francis-press.com For monolayer VS2, the VBM is found between the F and Q points, and the CBM is located between the F and G points. francis-press.com These findings indicate that in both forms, an electron transition from the valence to the conduction band requires a change in momentum, characteristic of an indirect bandgap semiconductor. francis-press.com
Furthermore, DFT calculations have revealed that the electronic properties of VS2 can be tuned. For example, applying biaxial strain can induce a metal-insulator transition. researchgate.net Doping with other elements, such as iron, can also significantly modify the electronic band structure. arxiv.org The density of states (DOS) calculations show that the electronic states near the Fermi level are primarily composed of the d-orbitals of vanadium and the p-orbitals of sulfur. francis-press.comresearchgate.net
Interactive Data Table: Calculated Bandgap Values for VS2
| Structure | Calculation Method | Bandgap (eV) | Reference |
|---|---|---|---|
| Bulk VS2 | DFT | 0.624 | francis-press.com |
| Monolayer VS2 | DFT | 1.060 | francis-press.com |
| Monolayer VS2 | GGA | 0.05 | researchgate.net |
| Monolayer VSe2 | GGA | 0.22 | researchgate.net |
| Monolayer VTe2 | GGA | 0.20 | researchgate.net |
| Monolayer VS2 | G0W0 | 1.3 | researchgate.net |
| Monolayer VSe2 | G0W0 | 1.2 | researchgate.net |
Investigation of Magnetic Anisotropy Energy (MAE) in VS2
Magnetic Anisotropy Energy (MAE) is a critical parameter that determines the preferred orientation of magnetization in a material, a key factor for applications in spintronic devices. First-principles calculations have been employed to investigate the MAE of VS2.
For monolayer VS2, two common phases are considered: the H-phase and the T-phase. Calculations have shown that the H-phase of VS2 exhibits a significant MAE of -0.213 meV, with the negative value indicating that the preferential direction for magnetization lies within the monolayer plane. researchgate.net In contrast, the T-phase has a negligible MAE of only 0.004 meV. researchgate.net The origin of the magnetic anisotropy in the H-phase is attributed to the spin-orbit coupling interactions involving the occupied and unoccupied d-orbitals (specifically dxy and dx2-y2) of the vanadium atoms. researchgate.net
The MAE of VS2 can be influenced by external factors. For instance, doping the VS2 monolayer with iron atoms has been shown to modify the MAE. arxiv.org Similarly, forming heterostructures, such as with 2H-Cr2C, can also alter the MAE of the VS2 layer. acs.org In one such heterostructure, the in-plane magnetic anisotropy of 2H-VS2 was found to be smaller than that of the pristine monolayer. acs.org Tensile strain applied to these heterostructures can increase the in-plane magnetic anisotropy. acs.org
Theoretical Prediction of New VS2-Based Materials
Theoretical calculations are not only used to understand existing materials but also to predict the properties of new, yet-to-be-synthesized materials based on VS2. These predictions can guide experimental efforts toward creating novel materials with tailored functionalities.
One area of exploration is the creation of heterostructures. For example, DFT calculations have been used to investigate VS2/graphene heterostructures as potential anode materials for lithium-ion batteries. acs.org These theoretical studies predict a high storage capacity and low diffusion barriers for lithium ions, suggesting their potential for high-performance energy storage. acs.org Another predicted heterostructure, VS2/Blue Phosphorus, is also being explored for high-speed lithium-ion storage.
Doping is another strategy for designing new VS2-based materials. Theoretical studies have examined the effects of doping VS2 with various transition metals. For instance, first-principles calculations have been used to study the substitution of vanadium atoms with iron in a VS2 monolayer, predicting significant modifications to the electronic and magnetic properties. arxiv.org Similarly, the doping of VS2 with elements like titanium has been theoretically investigated to enhance its catalytic performance. nih.gov
Furthermore, computational studies have explored the properties of VS2-based materials for other applications. For example, the potential of VS2 as an electrode material for magnesium-ion batteries has been explored through first-principles calculations, which investigated the adsorption and interaction of magnesium ions with different forms of VS2. osti.gov Theoretical predictions have also been made for the use of two-dimensional V2S2 as an anode for alkali metal ion batteries, suggesting high theoretical capacities. researchgate.net
Computational Modeling of VS2 Surface Reactivity and Adsorption
Computational modeling provides a molecular-level understanding of the surface reactivity and adsorption characteristics of VS2, which are crucial for its application in catalysis and sensing. These models can predict how molecules and ions interact with the VS2 surface, guiding the design of more efficient and selective materials.
Hydrogen Adsorption Free Energy (ΔG_H) Calculations for Catalytic Activity
The Gibbs free energy of hydrogen adsorption (ΔG_H) is a key descriptor for the catalytic activity of a material in the hydrogen evolution reaction (HER). An ideal catalyst should have a ΔG_H value close to zero, indicating a balance between hydrogen binding and release.
Computational studies have calculated the ΔG_H on the surface of VS2 to predict its HER performance. For pristine VS2, the calculated ΔG_H is approximately 0.54 eV, suggesting that hydrogen binding is relatively strong. aip.org However, the catalytic activity can be significantly enhanced by engineering the material. For example, creating heterostructures such as VS2/ZnS can lower the ΔG_H to 0.37 eV, and a VS2/ZnS/CdS hybrid can further reduce it to 0.35 eV, indicating improved HER activity. aip.org
Doping the VS2 monolayer with other transition metals is another effective strategy. Calculations have shown that doping with titanium can lead to a ΔG_H of -0.05 eV at a specific hydrogen coverage, making its catalytic activity comparable to that of precious metal catalysts like platinum. nih.gov The catalytic performance is also dependent on the hydrogen coverage on the surface. nih.govresearchgate.net
Interactive Data Table: Calculated Hydrogen Adsorption Free Energy (ΔG_H) for VS2 and Related Materials
| Material | ΔG_H (eV) | Reference |
|---|---|---|
| Pristine VS2 | 0.54 | aip.org |
| VS2/ZnS Heterostructure | 0.37 | aip.org |
| VS2/ZnS/CdS Heterostructure | 0.35 | aip.org |
| Ti-doped VS2 monolayer (22.2% H coverage) | -0.05 | nih.gov |
| Ni-doped VS2 monolayer | Varies with H coverage | nih.gov |
Adsorption and Interaction Properties of Metal Ions on VS2
The ability of VS2 to adsorb and interact with various metal ions is crucial for its applications in batteries and sensors. osti.govresearchgate.net Computational modeling has been employed to study these interactions at a fundamental level.
First-principles calculations have been used to explore the potential of VS2 as an electrode material for magnesium-ion batteries. osti.gov These studies investigated the adsorption of magnesium ions on monolayer, double-layer, and bulk VS2, revealing strong binding in all three forms. osti.gov The calculations also showed that the VS2 systems maintain their metallic characteristics after Mg adsorption, which is beneficial for electronic conductivity in a battery electrode. osti.gov
Similarly, the adsorption of alkali metal ions such as lithium, sodium, and potassium on VS2 has been investigated. researchgate.net DFT calculations have shown that the layered structure of VS2 has a large adsorption energy and low diffusion barriers for these ions, supporting its potential as a universal host material for alkali metal-ion storage. researchgate.net For instance, in VS2/graphene heterostructures, the diffusion barriers for lithium are predicted to be considerably lower than in bulk VS2. acs.org
The introduction of dopants or defects can further tune the adsorption properties. For example, doping VS2 with transition metals like cobalt, iron, and nickel has been shown to significantly enhance the adsorption of neurotransmitter molecules, suggesting its potential for biosensing applications. researchgate.net
Ab Initio Molecular Dynamics (AIMD) Simulations for Thermal Stability
Ab initio molecular dynamics (AIMD) is a powerful computational method that simulates the motion of atoms in a system over time, based on forces calculated directly from first-principles electronic structure calculations. This technique is particularly valuable for assessing the thermal stability of materials by observing their structural integrity at finite temperatures.
In the context of Vanadium Sulfide (B99878) (VS₂) and its related structures, AIMD simulations have been employed to verify their stability under thermal agitation. For instance, studies on single-atom catalysts supported on VS₂ monolayers have utilized AIMD to confirm the structural robustness of the composite materials. In one such study, the thermal stability of Palladium (Pd), Rhodium (Rh), and Tantalum (Ta) single atoms supported on a VS₂ monolayer (denoted as Pd@VS₂, Rh@VS₂, and Ta@VS₂) was investigated. Current time information in Surrey, GB. The simulations were conducted on a supercell at a temperature of 298.15 K for a duration of 10 picoseconds. Current time information in Surrey, GB. The results indicated that the total energy of the systems converged and the structures retained their initial coordination environments without any significant deformation or clustering of the single atoms, thereby demonstrating their thermal stability. Current time information in Surrey, GB.
Similarly, the thermal stability of sulfur-functionalized V₂C MXene (V₂CS₂), a related compound, has been confirmed through AIMD simulations, underscoring the utility of this method in verifying the viability of VS₂-based materials for various applications. scm.com These computational studies are crucial as they predict the behavior of the material under operational conditions, which is a key factor for its practical implementation.
Table 1: AIMD Simulation Parameters for Thermal Stability Analysis of VS₂-Based Systems (Note: This table is interactive. You can sort the data by clicking on the headers.)
Non-Equilibrium Green's Function (NEGF) for Spin Transport Properties
The Non-Equilibrium Green's Function (NEGF) formalism, often combined with Density Functional Theory (DFT), is a state-of-the-art method for investigating quantum transport phenomena in nanoscale devices. spiedigitallibrary.orgarxiv.org It is particularly well-suited for studying spin-dependent transport, which is the foundation of spintronics. This approach allows for the calculation of properties such as spin-polarized currents, spin polarization, and magnetoresistance. spiedigitallibrary.orgspiedigitallibrary.org
The application of the DFT-NEGF framework to a modeled two-terminal device based on VS₂ has provided significant insights into its potential for spintronic applications. spiedigitallibrary.orgspiedigitallibrary.org In a theoretical study, the spin transport properties of a VS₂-based device were investigated. spiedigitallibrary.orgspiedigitallibrary.org The researchers analyzed the spin filtering effect by calculating the spin polarization (SP) and magnetoresistance (MR) as a function of the applied bias voltage. spiedigitallibrary.orgspiedigitallibrary.org
For a ballistic (unobstructed) device, a spin polarization of 36% was observed within a bias voltage range of 0.3 V to 0.5 V. spiedigitallibrary.orgspiedigitallibrary.org Remarkably, when a potential barrier with a height twice the Fermi level of VS₂ was introduced into the device channel, the spin polarization increased to 63%. spiedigitallibrary.orgspiedigitallibrary.org Similarly, the magnetoresistance for the ballistic device was found to increase from 60% to 76% with the introduction of a large barrier height within the same bias range. spiedigitallibrary.orgspiedigitallibrary.org The peak current density in these simulations was on the order of 10 A/µm². spiedigitallibrary.org These findings underscore the promise of VS₂ as a material for spintronic components, where the ability to control and filter electron spin is paramount. spiedigitallibrary.orgspiedigitallibrary.org
Table 2: Calculated Spin Transport Properties of a Modeled VS₂ Device using DFT-NEGF (Note: This table is interactive. You can sort the data by clicking on the headers.)
Advanced Electronic Properties and Phenomena in Vanadium Sulfide Vs2
Electronic Band Structure and Bandgap Engineering in VS2
The arrangement of electron energy levels, known as the electronic band structure, dictates whether a material behaves as a conductor, semiconductor, or insulator. francis-press.com In VS2, this structure is particularly sensitive to its physical form.
The nature of the bandgap—whether direct or indirect—is determined by the alignment of the conduction band minimum (CBM) and the valence band maximum (VBM) in momentum space (k-space). wikipedia.org In a direct bandgap, the CBM and VBM occur at the same k-vector, allowing for efficient light emission. wikipedia.org In an indirect bandgap, they are at different k-vectors, meaning a momentum change, typically involving a phonon, is required for an electron to transition across the gap. wikipedia.org
Theoretical calculations based on first principles have been employed to determine the bandgap characteristics of VS2. One study indicates that bulk VS2 is an indirect bandgap semiconductor with a calculated bandgap of 0.624 eV. francis-press.com In this case, the valence-band maximum (VBM) is located at the G point, while the conduction-band minimum (CBM) is found at the H or K point of the Brillouin zone. francis-press.com The same study suggests that monolayer VS2 is also an indirect bandgap semiconductor, but with a larger bandgap of 1.060 eV. francis-press.com Here, the VBM is located between the F and Q points, and the CBM is between the F and G points. francis-press.com
However, other research presents a contrasting view, suggesting a transition in electronic properties with dimensionality. For instance, some findings indicate that while bulk H-phase VS2 is a semiconductor, its monolayer counterpart exhibits semimetallic, gap-free properties. acs.org This transition from an indirect bandgap in the bulk to a different electronic state in the monolayer is a phenomenon observed in other TMDs, such as MoS2, and is often attributed to quantum confinement effects. asu.edu The discrepancy in findings highlights the sensitivity of VS2's electronic structure to the specific theoretical models and experimental conditions.
Bandgap Characteristics of VS2
| Material Form | Bandgap Type | Calculated Bandgap (eV) | Source |
|---|---|---|---|
| Bulk VS2 (H-Phase) | Indirect | ~0.6 | acs.org |
| Bulk VS2 | Indirect | 0.624 | francis-press.com |
| Monolayer VS2 | Indirect | 1.060 | francis-press.com |
| Monolayer VS2 (H-Phase) | Semimetallic (Gap-free) | N/A | acs.org |
Vanadium sulfide (B99878) can exist in different crystal structures, or polytypes, most notably the trigonal prismatic (H-phase) and octahedral (T-phase). ibs.re.krresearching.cn These phases exhibit fundamentally different electronic properties.
First-principles calculations show that the T-phase of monolayer VS2 is metallic, while the H-phase is an indirect semiconductor with a small bandgap calculated to be around 0.187 eV. ibs.re.kr The metallic nature of the 1T phase is attributed to distinct electron-electron correlations among the vanadium atoms. researching.cnjos.ac.cn This metallic character makes 1T-VS2 a promising material for applications requiring high electrical conductivity. researching.cnjos.ac.cn
Furthermore, quantum size effects can induce electronic transitions. Studies based on spin-polarized density functional theory have shown that downsizing from a bilayer to a monolayer of H-phase VS2 can cause a transition from a metallic to a semimetallic state. arxiv.orgaip.org Some calculations for bulk VS2, despite identifying an indirect bandgap, also note that the position of the valence band top suggests certain metallic properties. francis-press.com This dual character underscores the complex electronic nature of VS2, which can be modulated by controlling its phase and thickness. researchgate.net
Electronic Properties of VS2 Phases
| Phase | Dimensionality | Electronic Property | Calculated Bandgap (eV) | Source |
|---|---|---|---|---|
| T-Phase | Monolayer | Metallic | N/A | ibs.re.kr |
| H-Phase | Monolayer | Semiconductor | 0.187 | ibs.re.kr |
| H-Phase | Bilayer | Metallic | N/A | arxiv.orgaip.org |
| H-Phase | Monolayer | Semimetallic | N/A | arxiv.orgaip.org |
The electronic band structure of VS2 can be intentionally modified through bandgap engineering techniques like doping and applying strain. nih.gov Applying a biaxial strain to a VS2 monolayer can induce a phase transition. ibs.re.kr For example, at room temperature, a small tensile strain of about 2% can be sufficient to trigger a transition from the semiconducting H-phase to the metallic T-phase. ibs.re.kr
Doping, the intentional introduction of impurities, is another powerful tool. researchgate.net Substituting vanadium atoms with other elements can significantly alter the electronic properties. First-principles calculations have shown that doping a VS2 monolayer with chromium (Cr) decreases its indirect energy bandgap. researchgate.net Doping with molybdenum (Mo) or tungsten (W) can eliminate the bandgap entirely, inducing a strong metallic character. researchgate.net Similarly, introducing iron (Fe) as a dopant in a VS2 monolayer can significantly modify the electronic band structure, leading to a decrease in the energy bandgap. arxiv.orgresearchgate.net Hole doping has been shown to potentially induce a structural phase transition from the 2H to the 1T phase, resulting in a shift from a half-metal to a normal metal. researchgate.net These findings demonstrate that both strain and doping are effective strategies for tuning the electronic and magnetic properties of VS2 for specific applications. nih.govarxiv.org
Density of States (DOS) and Electronic Orbital Contributions in VS2
The Density of States (DOS) describes the number of available electronic states at each energy level. wikipedia.org A high DOS at a particular energy indicates that many states are available for occupation. wikipedia.org For VS2, analyzing the DOS provides insight into its metallic or semiconducting nature and the contributions of different atomic orbitals to its electronic structure.
Calculations show that for metallic phases of VS2, such as the 1T phase, there is a non-zero density of states at the Fermi level, which confirms their conductive character. osti.govresearchgate.net In contrast, semiconducting phases like H-VS2 exhibit a bandgap, which is a region of zero density of states separating the valence and conduction bands. bilkent.edu.tr
Orbital-projected DOS calculations reveal the specific contributions of vanadium and sulfur atoms. For the H-VS2 monolayer, the electronic states are primarily composed of contributions from the d-orbitals of vanadium (V) and the p-orbitals of sulfur (S). bilkent.edu.tr The interaction between these orbitals defines the electronic and magnetic properties of the material. bilkent.edu.tr Studies on Mg-adsorbed VS2 for battery applications also utilize DOS to understand the electronic interactions, showing that all forms (monolayer, bilayer, and bulk) maintain metallic characteristics after magnesium adsorption, which is beneficial for electronic conductivity. osti.gov
Charge Transport Mechanisms in Vanadium Sulfide (VS2) Systems
The mechanisms of charge transport in VS2 are closely linked to its electronic structure, particularly its phase. The ability to support fast electron and ion movement makes it a material of interest for energy storage and electronic devices. researchgate.netmdpi.com
The 1T phase of VS2 is known for its metallic nature, which provides superior in-plane electronic conductivity. researching.cnjos.ac.cn This high conductivity creates continuous pathways for efficient electron transport. researching.cnjos.ac.cn This is a significant advantage in applications like sodium-ion and zinc-ion batteries, where rapid electron transfer is crucial for performance. jos.ac.cnresearchgate.net
The layered crystal structure of VS2, characterized by S-V-S sandwiches held together by weak van der Waals forces, creates open channels between the layers. mdpi.com This structure facilitates fast diffusion of ions. researchgate.netmdpi.com The combination of high electronic conductivity and rapid ion diffusion kinetics makes VS2 an attractive material for electrochemical applications. researchgate.netmdpi.com The synergy between the 2D nanosheet morphology and the intrinsic metallic conductivity of phases like 1T-VS2 shortens diffusion lengths and provides a robust framework for ion intercalation and deintercalation. jos.ac.cn
Charge Transfer at VS2 Heterointerfaces
The formation of heterostructures by interfacing VS2 with other materials creates opportunities to modulate its electronic properties through charge transfer. The metallic nature of 1T-VS2, with its abundance of active sites, makes it a compelling component in such heterointerfaces. mdpi.comoaepublish.com
Research into VS2/MoS2 heterostructures has demonstrated that the formation of a built-in electric field at the interface can significantly accelerate charge transfer kinetics. bohrium.com Density functional theory (DFT) calculations indicate that these heterojunctions lead to a rearrangement of the energy bands, facilitating faster reaction kinetics and more than doubling the Li adsorption energy compared to a bare MoS2 surface. bohrium.com This enhanced charge transfer is crucial for applications such as high-energy lithium-ion batteries. bohrium.com
Furthermore, the interaction at the interface between VS2 and other materials, such as NiS2, can induce electronic shifts. X-ray photoelectron spectroscopy (XPS) analysis of NiS2/VS2 heterostructures revealed a positive shift in the binding energies of V⁴⁺ 2p peaks, which is indicative of electronic interactions and charge transfer between the two sulfides. mdpi.com Similarly, creating heterointerfaces with materials like nickel-iron layered double hydroxide (B78521) (NiFe LDH) can lower the charge transfer resistance, enhancing electrocatalytic activity. mdpi.com
The table below summarizes key findings related to charge transfer at VS2 heterointerfaces.
| Heterostructure | Key Findings | Reference |
| VS2/MoS2 | Formation of a built-in electric field accelerates charge transfer kinetics; enhanced Li adsorption energy. | bohrium.com |
| NiS2/VS2 | Positive shift in V⁴⁺ 2p XPS peaks indicates electronic interaction and charge transfer. | mdpi.com |
| NiFe LDH/NiS2/VS2 | Reduced charge transfer resistance, leading to enhanced electrocatalytic activity. | mdpi.com |
Charge Density Wave (CDW) Phenomena in 2D VS2
Vanadium disulfide is known to exhibit charge density wave (CDW) transitions, a phenomenon rooted in strong electron-phonon coupling. rsc.orgrsc.org This collective electronic response is a fundamental quantum phenomenon that is of significant interest for understanding correlated electron physics in 2D materials. rsc.orgresearchgate.net
Investigation of CDW Orders and Layer Dependence
The CDW states in vanadium-based dichalcogenides, including VS2, show a distinct dependence on the material's dimensionality. researchgate.netarxiv.org In its bulk form, VS2 undergoes a CDW transition at approximately 304-305 K. researchgate.netarxiv.org However, in monolayer VS2, the transition temperature is suggested to be above room temperature. researchgate.netarxiv.org This enhancement of the CDW transition temperature in the monolayer limit is a recognized trend in other 2D transition metal dichalcogenides. arxiv.org
Studies on monolayer VS2 grown on bilayer graphene have identified a Fermi surface with six elliptical pockets that exhibit a gap opening at low temperatures, which is a characteristic of a CDW phase. researchgate.netresearchgate.net Scanning tunneling microscopy (STM) studies on stoichiometric 1T-VS2 single crystals have revealed the presence of two distinct CDW orders. rsc.orguos.ac.kr Interestingly, these CDW states exist even in the absence of Fermi surface nesting vectors. rsc.orguos.ac.kr The CDW in monolayer VS2 has been shown to induce a topological metal-metal (Lifshitz) transition. bohrium.com
The layer thickness plays a crucial role in the nature of the CDW. researchgate.net Self-intercalated thin layers derived from V5S8, which consist of VS2 sheets with intercalated vanadium atoms, also exhibit CDW behavior. acs.orgnih.gov Specifically, a (√3×√3)R30° CDW was observed in 2D V5S8-derived islands with a transition temperature below 110 K. acs.org
Correlation with Electron-Phonon Coupling
The primary driving force for the CDW transition in VS2 is often attributed to strong electron-phonon coupling rather than the traditional Peierls mechanism of Fermi surface nesting. rsc.orgbohrium.comresearchgate.net Density functional theory (DFT) calculations have shown that even without nesting vectors on the Fermi surface, significant renormalization of phonon modes around the CDW vectors occurs due to electron-phonon coupling, which in turn induces CDW instabilities. rsc.orguos.ac.kr
This strong coupling leads to the softening of low-frequency vibrational modes, which is considered a key driver of the transition. researchgate.net The formation of the CDW state is therefore sensitive to this phonon mode softening. researchgate.net Theoretical studies using ab initio molecular dynamics have simulated the reversible transitions between the normal and CDW phases, indicating that the formation of the CDW phase is a rapid nucleation process driven by electron-phonon interactions. researchgate.net
The table below presents a summary of the observed CDW orders and their characteristics in VS2.
| System | CDW Order | Transition Temperature (Tc) | Key Characteristics | Reference |
| Bulk 1T-VS2 | Multiple periodicities | ~305 K | Absence of Fermi surface nesting. | researchgate.netarxiv.org |
| Monolayer VS2 | Striped superstructure | > Room Temperature | Induces a metal-metal Lifshitz transition. | researchgate.netarxiv.orgbohrium.com |
| Stoichiometric 1T-VS2 Single Crystal | Two distinct orders | Not specified | Driven by strong electron-phonon coupling. | rsc.orguos.ac.kr |
| 2D V5S8-derived islands | (√3×√3)R30° | < 110 K | Observed in self-intercalated structures. | acs.org |
Metal-Insulator Transitions in Vanadium Sulfide (VS2)
The electronic state of VS2 is not fixed and can be modulated to induce transitions between metallic and insulating (or semiconducting) states. oup.com These transitions can be triggered by external stimuli such as pressure or by engineering the van der Waals interactions.
Modulation by Van der Waals Interaction Engineering
The electronic properties of 2D VS2 are highly sensitive to the spacing between its layers, which is governed by van der Waals (vdW) interactions. iphy.ac.cnnih.govresearchgate.net Engineering these vdW interactions provides a powerful tool to control the material's electronic state. iphy.ac.cnnih.govresearchgate.net
It has been experimentally demonstrated that enlarging the vdW gap, for instance through ultrasonic mechanical exfoliation, can trigger a transition from a metallic to a semiconducting state by widening the bandgap. iphy.ac.cnresearchgate.net Conversely, compressing the vdW bonds, which can be achieved by applying external pressure, leads to metallization. iphy.ac.cnnih.govresearchgate.net This tunability allows for precise manipulation of both charge and spin degrees of freedom in pristine VS2. iphy.ac.cnnih.govresearchgate.net
Pressure-Induced Semiconductor-to-Metal Transition
The application of hydrostatic pressure is a well-established method to induce a semiconductor-to-metal transition in VS2 and other transition metal dichalcogenides. iphy.ac.cnhpstar.ac.cn In situ temperature-dependent resistivity measurements under high pressure have shown that 2D VS2 nanosheets, which exhibit semiconducting behavior at lower pressures, transition to a metallic state at approximately 5 GPa. iphy.ac.cn
At pressures below this transition point, a CDW transition is observable around 250 K, and the transition temperature decreases as pressure increases. iphy.ac.cnnih.gov The application of pressure suppresses the CDW fluctuation, and eventually, the CDW transition is completely suppressed as the material becomes metallic. iphy.ac.cn Density functional theory calculations support these experimental findings, showing that at ambient pressure, a bandgap exists, while at higher pressures (e.g., 5.64 GPa), the V dz2 orbitals contribute significantly to the density of states at the Fermi level, leading to metallization. iphy.ac.cn This pressure-induced metallization results in a significant drop in resistivity. iphy.ac.cn
The table below outlines the effects of different modulations on the electronic state of VS2.
| Modulation Method | Effect | Transition Pressure/Condition | Reference |
| Van der Waals Gap Enlargement | Metal-to-Semiconductor Transition | Mechanical exfoliation | iphy.ac.cnresearchgate.net |
| Van der Waals Gap Compression | Semiconductor-to-Metal Transition | External pressure | iphy.ac.cnnih.govresearchgate.net |
| Hydrostatic Pressure | Semiconductor-to-Metal Transition | ~5 GPa | iphy.ac.cn |
Advanced Optical Properties and Optoelectronic Phenomena of Vanadium Sulfide Vs2
Optical Absorption Characteristics of Bulk and Monolayer VS2
The optical absorption profile of VS2 is highly dependent on its dimensionality and crystal structure, exhibiting properties that are advantageous for various photodetectors and optical devices.
VS2 demonstrates a notable capacity for absorbing light over a wide range of the electromagnetic spectrum. nih.gov This ultra-broadband absorption is particularly pronounced in its monolayer form. francis-press.comfrancis-press.com Studies have shown that VS2 exhibits a broad absorption range that covers the visible to mid-infrared wavelength regions. nih.gov The narrow bandgap of both bulk and monolayer VS2 contributes to its effective absorption in the infrared light region, making it a candidate for applications such as infrared sensors. francis-press.com This wide-ranging absorption is a key feature for its use in advanced photonic and optoelectronic applications. researchgate.net
The optical properties of VS2 are intrinsically linked to its crystal structure. francis-press.com VS2 can exist in different polymorphs, primarily the trigonal (T) and hexagonal (H) phases, and the stability of these phases can be influenced by temperature and the material's thickness. nih.gov Bulk VS2 is typically more stable in the T-phase at room temperature, but it is predicted to transition to the H-phase as its thickness is reduced to a monolayer. nih.gov
This difference in crystal structure leads to significant variations in electronic structure and, consequently, optical properties. francis-press.comresearchgate.net For instance, theoretical calculations reveal that the light absorption band edges of bulk VS2 experience a gradual redshift when compared to monolayer VS2. francis-press.com While both forms have similar light absorption curve profiles, these structural differences are sufficient to alter their optical behavior. francis-press.com The transition from an indirect band gap in some forms to a direct band gap, calculated to be in the range of 1.36 to 1.55 eV for hydrothermally grown nanosheets, has been confirmed through optical studies. acs.orgfigshare.com
| Material Form | Band Gap Type | Calculated Band Gap (eV) |
|---|---|---|
| Hydrothermally Grown Nanosheets | Direct | 1.36 - 1.55 acs.org |
| Monolayer VS2 (Calculated) | Indirect | 1.060 francis-press.com |
| Bulk VS2 (Calculated) | Indirect | Not specified |
Dielectric Functions and Refractive Indices of VS2
The dielectric function and refractive index are fundamental parameters that describe the interaction of a material with electromagnetic radiation. For VS2, these properties are also highly sensitive to its structural form (bulk vs. monolayer). francis-press.comfrancis-press.com First-principles calculations have been employed to investigate these optical characteristics for both 2H and 1T phases of monolayer VS2. researchgate.net
Significant differences are observed between the dielectric functions of bulk and monolayer VS2. francis-press.comfrancis-press.com This variance is a direct consequence of their distinct crystal and electronic structures. francis-press.com The anisotropy of the dielectric function leads to anisotropic optical conductivity. researchgate.net Similarly, the refractive indices differ between the two forms. For related composites, it has been noted that the linear refractive index decreases as the bandgap value increases. aip.org These distinct dielectric and refractive properties underscore the potential to engineer VS2-based devices for specific optical applications by controlling their dimensionality. francis-press.com
Nonlinear Optical Properties and Applications in VS2
Beyond its linear optical response, VS2 exhibits significant nonlinear optical (NLO) properties, which are crucial for applications in advanced photonic devices like optical switches and limiters. researchgate.netacs.org
VS2 demonstrates both saturable absorption (SA) and reverse saturable absorption (RSA), phenomena where the material's absorption of light decreases (SA) or increases (RSA) with rising light intensity. acs.orgcolab.wsresearchgate.netnih.gov The observed behavior can depend on the material's synthesis method and form.
Pristine VS2 has been reported to exhibit saturable absorption. colab.wsresearchgate.net However, studies on hydrothermally grown VS2 nanosheets revealed reverse saturable absorption behavior, which is attributed to excited-state absorption. acs.org The formation of a composite, such as with MoS2, has been shown to shift the behavior of VS2 from SA to RSA. colab.wsresearchgate.net The nonlinear absorption coefficient (β) for pristine VS2 was found to be -(24.15 ± 0.25) cm/W, where the negative sign is indicative of saturable absorption. colab.wsresearchgate.net As a saturable absorber, VS2 has been characterized with modulation depths of 23.97% and 34.1% in different studies. researchgate.netresearchgate.net
| Property | Value | Observed Phenomenon |
|---|---|---|
| Nonlinear Absorption Coefficient (β) | -(24.15 ± 0.25) cm/W colab.wsresearchgate.net | Saturable Absorption (SA) |
| Modulation Depth | 23.97% researchgate.net | Saturable Absorption (SA) |
| Modulation Depth | 34.1% researchgate.netresearchgate.net | Saturable Absorption (SA) |
| Saturation Intensity | 27.5 µJ/cm² researchgate.net | Saturable Absorption (SA) |
| Z-scan results (nanosheets) | Not specified | Reverse Saturable Absorption (RSA) acs.org |
The strong nonlinear optical response of VS2 makes it a promising material for optical limiting and other nonlinear optical devices. acs.orgcolab.wsresearchgate.net Optical limiters are devices that protect sensitive equipment and human eyes from damage by intense laser radiation. acs.org
VS2 nanostructures have demonstrated excellent optical limiting behavior. acs.orgfigshare.com This capability, along with its RSA properties, is useful for developing all-optical switching applications. acs.org Furthermore, the increase in nonlinear susceptibility and the nonlinear refractive index contributes to its effectiveness in optical limiting. colab.wsresearchgate.net VS2 quantum dots have also been identified for their potential in optical limiting applications. researchgate.net The use of VS2 as a saturable absorber has been successfully demonstrated in the construction of high-performance nonlinear optical devices, such as passively mode-locked and Q-switched fiber lasers. researchgate.net
Photoconductivity and Photoluminescence Studies in VS₂
The intrinsic optical properties of VS₂, particularly its behavior under light illumination, are crucial for its application in light-sensing and light-emitting devices.
Amorphous two-dimensional (2D) VS₂ nanosheets have been shown to exhibit strong photoluminescence. This phenomenon is attributed to strong carrier localization and the quantum confinement effect within the nanosheets. This controlled fabrication of 2D amorphous VS₂ has demonstrated the potential for materials with both high photoluminescence and excellent photothermal conversion efficiency.
While detailed quantitative studies on the photoconductivity of pristine VS₂ are still emerging, the broader class of 2D transition metal dichalcogenides, including VS₂, is known to exhibit significant photoresponse. The general mechanism involves the generation of electron-hole pairs upon light absorption, leading to an increase in electrical conductivity. The efficiency of this process is dictated by factors such as the material's band structure, the presence of defect states, and the lifetime of the photogenerated carriers. For instance, in photosensitive memtransistor devices fabricated from atomically thin VS₂, a high responsivity to red, green, and blue wavelengths of light has been observed, indicating efficient photocarrier generation and transport.
Optoelectronic Device Applications of VS₂
The unique optoelectronic properties of VS₂ have led to its exploration in a variety of device applications, ranging from light sensors to energy harvesting systems.
One of the notable applications of VS₂ is in photosensitive memtransistors . These devices combine the functionalities of a memristor and a transistor, with the added dimension of light sensitivity. Research has demonstrated that memtransistors based on atomically thin VS₂ exhibit n-type carrier transport and show a distinct and high responsivity to different wavelengths of visible light. Furthermore, these devices can be electrically programmed to exhibit multiple non-volatile conductance states, opening up possibilities for in-memory computing and neuromorphic systems that can be modulated by optical signals.
Electrochemical Applications of Vanadium Sulfide Vs2 : Mechanisms and Performance
Energy Storage in Ion Batteries (Li-ion, Mg-ion, Na-ion, Zn-ion)
Vanadium sulfide's layered crystal structure, characterized by weak van der Waals forces between S-V-S layers, provides ample space for the intercalation and de-intercalation of various metal ions, including Li⁺, Mg²⁺, Na⁺, and Zn²⁺. mdpi.comnih.gov This structural advantage, coupled with its intrinsic metallic behavior, facilitates rapid ion diffusion and electron transport, which are crucial for high-performance batteries. escholarship.org
Vanadium sulfide (B99878) has demonstrated versatility as both an anode and a cathode material in different ion battery systems. As an anode material for lithium-ion batteries, VS₂ monolayers have a theoretical capacity of 466 mAh/g. researchgate.net First-principles calculations suggest that a VS₂ monolayer can adsorb three layers of lithium, leading to a high theoretical capacity of 1397 mAh/g. rsc.org In practical applications, hierarchical VS₂/graphene nanosheet composites have exhibited a reversible capacity of 528 mAh/g after 100 cycles at a current density of 200 mA/g when used as an anode material. acs.orgsemanticscholar.org
When employed as a cathode material for Li-ion batteries, VS₂/graphene nanocomposites have shown a high-rate capability and good cyclic stability, retaining 89.3% of the initial capacity of 180.1 mAh g⁻¹ after 200 cycles at 0.2 C. acs.orgsemanticscholar.org The performance of VS₂ is not limited to lithium-ion batteries. For sodium-ion batteries, VS₂ nanostructures have demonstrated superior rate performance with a discharge capacity of 277 mAh g⁻¹ at a high current density of 20 A g⁻¹. researchgate.net The large interlayer spacing of VS₂ (approximately 5.76 Å) is also advantageous for the insertion and withdrawal of larger ions like Na⁺ (1.02 Å), K⁺ (1.33 Å), Zn²⁺ (0.74 Å), and Mg²⁺ (1.32 Å), enabling fast ion diffusion. mdpi.comwhut.edu.cn
Table 1: Performance of Vanadium Sulfide (VS₂) in Various Ion Batteries
| Ion Battery | Electrode Type | Specific Capacity | Cycling Stability | Rate Capability | Reference |
|---|---|---|---|---|---|
| Li-ion | Anode (Monolayer) | 1397 mAh/g (Theoretical) | - | High rate capability predicted | rsc.org |
| Li-ion | Anode (VS₂/GNS Composite) | 528 mAh/g after 100 cycles | Good reversible performance | - | acs.orgsemanticscholar.org |
| Li-ion | Cathode (VS₂/GNS Composite) | 180.1 mAh/g (initial) | 89.3% retention after 200 cycles | 114.2 mAh/g at 20 C | acs.orgsemanticscholar.org |
| Na-ion | Anode | - | High initial Coulombic efficiency (94%) | 277 mAh/g at 20 A/g | researchgate.net |
| Mg-ion | Anode (Monolayer) | 1863 mAh/g (Theoretical) | - | - | rsc.org |
| Zn-ion | Cathode | - | - | Facilitates fast ion diffusion | mdpi.com |
The mechanism of energy storage in VS₂-based batteries involves the insertion and extraction of ions between its layers. During the discharge process in a lithium-ion battery, VS₂ undergoes consecutive lithium intercalation and conversion reactions. escholarship.orgescholarship.org This process is partially reversible during the subsequent charging cycle. escholarship.orgescholarship.org The layered structure of VS₂ can accommodate a significant number of lithium ions, with theoretical calculations showing that a double-layer VS₂ model can adsorb up to 18 lithium atoms between its layers. researchgate.net
The diffusion of ions within the VS₂ layers is a critical factor for the rate performance of the battery. The diffusion energy barrier for Li⁺ ions in a VS₂ monolayer is relatively low (0.25 eV), suggesting fast charge and discharge rates. researchgate.net For Na⁺ ions, the diffusion energy barrier is even lower, at 0.1 eV. scispace.com This low diffusion barrier contributes to the high facile surface migration of ions. scispace.com However, the diffusion of Na⁺ in a VS₂ cathode has been demonstrated to be much slower than that of Li⁺ and K⁺, which can lead to more rapid capacity fading in sodium-ion batteries compared to lithium and potassium-ion systems. whut.edu.cn The interlayer spacing of VS₂ expands upon ion intercalation, with the increment being more significant for larger ions like Na⁺ (23.42%) and K⁺ (36.11%) compared to Li⁺ (6.69%). whut.edu.cn
Pristine VS₂ electrodes can suffer from issues such as volume expansion and structural collapse during repeated ion insertion and extraction, leading to capacity degradation. researchgate.net To address these challenges, researchers have focused on creating defects in the VS₂ structure and forming composites with other materials.
Defect-abundant VS₂, for instance, created through methods like bio-templating, can provide more active sites for electrochemical reactions. researchgate.net These defects, including sulfur vacancies, have a positive impact on the catalytic performance and can enhance the material's energy storage capabilities. researchgate.net
Supercapacitor Applications of VS₂ Electrodes
Beyond batteries, the unique properties of vanadium sulfide make it a compelling material for supercapacitors, which are energy storage devices known for their high power density and long cycle life.
The charge storage mechanism in VS₂-based supercapacitors is primarily pseudocapacitive. researchgate.net Pseudocapacitance arises from fast and reversible Faradaic redox reactions occurring at or near the surface of the electrode material. up.ac.zamdpi.com This is distinct from the electric double-layer capacitance (EDLC) that dominates in carbon-based supercapacitors. mdpi.com The metallic nature of VS₂ contributes to its high intrinsic fast ionic conductivity, which is favorable for double-layered charge storage. researchgate.net Quantitative kinetic analysis has shown that sodium storage in VS₂ is governed by a pseudocapacitive mechanism, especially at high current rates. researchgate.net
Doping VS₂ with other elements, such as molybdenum, can further enhance its supercapacitive performance. Mo-doped VS₂ has demonstrated a higher specific capacitance (170 F g⁻¹ at 0.5 A g⁻¹) compared to its pristine counterpart. researchgate.netmdpi.comresearchgate.net This improvement is attributed to more accessible active sites and faster electron and ion diffusion kinetics resulting from an increased specific surface area and expanded interlayer spacing. researchgate.netmdpi.comresearchgate.net
Hybrid supercapacitors, also known as asymmetric supercapacitors, are designed to maximize both energy and power density by combining a battery-type (Faradaic) electrode with a capacitor-type (non-Faradaic) electrode. repec.orgmostwiedzy.pl VS₂, with its pronounced pseudocapacitive behavior, is an excellent candidate for the battery-type electrode in such devices.
In a typical VS₂-based hybrid supercapacitor, a VS₂ nanosheet electrode can be used as the cathode, while a carbon-based material, such as activated carbon, serves as the anode. up.ac.zasemanticscholar.org This configuration leverages the high specific capacitance and energy density of the VS₂ cathode and the high power density and cycling stability of the carbon anode. A symmetric supercapacitor based on Mo-doped VS₂ has exhibited a high specific capacitance of 245.7 F g⁻¹ at 0.25 A g⁻¹ and a maximum energy density of 4.19 Wh kg⁻¹. mdpi.com The design of such hybrid devices provides a promising route to bridge the performance gap between traditional batteries and supercapacitors. nih.gov
Table 2: Supercapacitor Performance of Vanadium Sulfide (VS₂) Electrodes
| Electrode Material | Specific Capacitance | Energy Density | Cycling Stability | Reference |
|---|---|---|---|---|
| Mo-doped VS₂ | 170 F g⁻¹ at 0.5 A g⁻¹ | - | 80.3% retention after 2000 cycles | researchgate.netmdpi.com |
| Mo-doped VS₂ Symmetric Supercapacitor | 245.7 F g⁻¹ at 0.25 A g⁻¹ | 4.19 Wh kg⁻¹ | 73.3% retention after 1000 cycles | mdpi.com |
Electrocatalysis for Hydrogen Evolution Reaction (HER)
Vanadium sulfide (VS₂), particularly in its two-dimensional layered form, has emerged as a promising and cost-effective electrocatalyst for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel from water. mdpi.comdoaj.org Its unique electronic structure and high electrical conductivity contribute to its notable catalytic performance. seu.edu.cnresearchgate.net
Catalytic Activity and Overpotential Reduction of VS₂
VS₂ exhibits significant catalytic activity for the HER, characterized by low overpotentials required to drive the reaction and favorable kinetics. The overpotential is a measure of the extra voltage needed beyond the thermodynamic requirement to initiate the reaction; a lower overpotential signifies a more efficient catalyst. Research has demonstrated that different forms of VS₂ can achieve a current density of 10 mA/cm², a benchmark for practical applications, at relatively low overpotentials.
For instance, 1T phase VS₂ nanoflowers have shown exceptional performance, with an onset potential as low as 32-38 mV and requiring an overpotential of only 58 mV to reach 10 mA/cm². researchgate.netrsc.org Similarly, pure 2H phase VS₂ with sulfur vacancies has been reported to achieve this current density at an overpotential of 181 mV. seu.edu.cn The catalytic efficiency is also described by the Tafel slope, which provides insight into the reaction mechanism. Lower Tafel slopes are indicative of faster reaction kinetics. VS₂ nanoflowers have exhibited a Tafel slope of 34 mV dec⁻¹, which is comparable to that of platinum, the benchmark HER catalyst. rsc.orgrsc.org
The catalytic activity of VS₂ is largely attributed to its active sites. While the edges of VS₂ nanosheets are known to be highly active, research has also focused on activating the basal planes to enhance performance further. mdpi.com Strategies such as creating defects and expanding the layer spacing have been shown to improve the catalytic activity of the basal plane. mdpi.com
Table 1: HER Performance of Various VS₂-Based Electrocatalysts
| Catalyst Material | Overpotential at 10 mA/cm² (mV) | Tafel Slope (mV dec⁻¹) | Reference |
|---|---|---|---|
| 1T-VS₂ Nanoflowers | 58 | 34 | rsc.org |
| 2H-VS₂ (Sulfur Vacancy Rich) | 181 | 52 | seu.edu.cn |
| VS₂ (Hexagonal Crystal Lattice) | - | 36 | rsc.org |
| VS₂ Monolayers | Lower than MoS₂ | - | acs.org |
| Co-doped VS₂/NF-2 | 164.5 | 52.2 | researchgate.net |
| WS₂@VS₂ | 56 | 39 | researchgate.net |
Synergistic Effects in VS₂-Based Hybrid Catalysts (e.g., VS₂/Pd, VS₂/ZnS/CdS)
To further enhance the HER performance of VS₂, researchers have developed hybrid catalysts that combine VS₂ with other materials. These hybrid structures often exhibit synergistic effects, where the combined catalytic activity is greater than the sum of the individual components.
One notable example is the VS₂/ZnS/CdS hybrid. This ternary composite demonstrates remarkable electrocatalytic performance in acidic media, achieving a small overpotential of 86 mV at 10 mA/cm² with a Tafel slope of 74.4 mV/dec. doaj.orgaip.orgresearchgate.net The enhanced activity is attributed to the abundance of catalytically active sites and the synergistic interactions between the different sulfide components. doaj.orgaip.org
Another approach involves creating heterostructures, such as WS₂@VS₂. This catalyst shows an overpotential of 56 mV to produce 10 mA cm⁻² and a Tafel slope of 39 mV dec⁻¹. researchgate.net Similarly, nanodispersed vanadium sulfide within a molybdenum disulfide (MoS₂) film (V–MoS₂) has shown performance comparable to platinum-based catalysts. nih.govresearchgate.net This is due to efficient electron transfer and an optimal Gibbs free energy for hydrogen adsorption. nih.gov The stability of the VS₂ is also enhanced by being embedded within the MoS₂ matrix. nih.gov
Theoretical Insights into HER Mechanisms on VS₂ Surfaces
Theoretical studies, primarily using Density Functional Theory (DFT), have provided fundamental insights into the mechanisms governing the HER on VS₂ surfaces. acs.orgtudelft.nl A key descriptor of HER activity is the Gibbs free energy of hydrogen adsorption (ΔGH). An ideal catalyst should have a ΔGH value close to zero, indicating a balance between hydrogen binding and release.
First-principles calculations have revealed that the 1T phase of VS₂ can achieve a thermoneutral Gibbs free energy of hydrogen adsorption on both its basal and edge sites, which contributes to its impressive catalytic performance. rsc.org Theoretical calculations also support experimental findings that monolayer VS₂ has a stronger hydrogen adsorption capacity compared to materials like MoS₂. acs.org The metallic nature of VS₂ ensures superior charge transfer kinetics, which is crucial for efficient electrocatalysis. acs.org
Furthermore, theoretical studies on hybrid catalysts like VS₂/ZnS/CdS have shown a low hydrogen adsorption free energy of approximately 0.35 eV, corroborating the experimentally observed favorable HER activity. doaj.orgaip.orgaip.org DFT calculations have also been employed to understand the effect of doping. For instance, Mo-doping in VS₂ is predicted to reduce the free energy of hydrogen adsorption on the sulfur sites, thereby enhancing the catalytic activity of the basal plane. mdpi.com
Electrocatalysis for Oxygen Reduction Reaction (ORR)
The oxygen reduction reaction (ORR) is a fundamental process in energy conversion technologies like fuel cells and metal-air batteries. nih.govnih.gov While vanadium-based materials have been explored for various electrocatalytic applications, research specifically focusing on VS₂ for the ORR is less extensive compared to its application in the HER. mdpi.comresearchgate.net
Doping Strategies to Improve ORR Activity of VS₂
Doping is a common strategy to enhance the catalytic activity of materials by modifying their electronic structure and creating more active sites. mdpi.commdpi.com For transition metal dichalcogenides, doping with other transition metals can improve their performance in reactions like the ORR. rsc.org While specific studies on doping VS₂ for ORR are limited, general principles from related materials can be considered. For example, co-doping MoS₂ with iron and cobalt has been shown to improve its sluggish OER (Oxygen Evolution Reaction) activity by inducing electronic and structural modifications. rsc.org It is plausible that similar strategies could be applied to VS₂ to enhance its ORR performance. The introduction of dopants can create synergistic effects that modulate the electronic properties favorably for oxygen adsorption and reduction. rsc.org However, more dedicated research is needed to explore and optimize doping strategies specifically for improving the ORR activity of VS₂.
Catalytic Conversion of Polysulfides in Li-S Batteries
In lithium-sulfur (Li-S) batteries, the "shuttle effect," caused by the dissolution of lithium polysulfides (LiPS) into the electrolyte, is a major challenge that leads to capacity fading and poor cycle life. researchgate.netresearchgate.net Vanadium sulfide has been identified as an effective material to mitigate this issue by promoting the catalytic conversion of polysulfides. researchgate.netresearchgate.net
VS₂ demonstrates a strong chemical interaction with polysulfides, which helps to anchor them and prevent their migration. researchgate.netresearchgate.net This strong adsorption capability is crucial for suppressing the shuttle effect. nih.govacs.org Beyond simple physical confinement, VS₂ acts as a catalyst to accelerate the redox kinetics of polysulfides. researchgate.netresearchgate.netscilit.com This is particularly important for the conversion of long-chain polysulfides to short-chain sulfides during discharge and the reverse process during charging.
Theoretical studies using DFT have shown that the adsorption strengths of various sodium polysulfide species on the VS₂ basal plane are substantial (1.21–4.3 eV), which is sufficient to suppress the shuttle effect. nih.govacs.org These calculations also indicate that the metallic character of VS₂ is retained after polysulfide adsorption, ensuring good electronic conductivity. nih.govacs.org Furthermore, VS₂ significantly lowers the free energy barrier for the sulfur reduction reaction and reduces the decomposition barrier of insoluble short-chain sulfides like Na₂S and Li₂S, which facilitates faster electrode kinetics and higher sulfur utilization. nih.govacs.org Defect-rich VS₂ nanosheets have shown particularly enhanced adsorption and catalytic activity, leading to Li-S batteries with high rate performance and excellent cycling stability. researchgate.net
Mechanism of Shuttle Effect Suppression by VS₂ Catalysts
The shuttle effect, a primary cause of capacity fade in Li-S batteries, involves the dissolution of intermediate LiPS (Li₂Sₙ, 4 ≤ n ≤ 8) into the electrolyte and their subsequent migration to the lithium anode. This process leads to the loss of active sulfur material and corrosion of the anode. VS₂ catalysts suppress this phenomenon through a combination of strong chemical anchoring and efficient catalytic conversion.
Chemical Anchoring of Polysulfides:
Theoretical and experimental studies have demonstrated that VS₂ possesses a strong chemical affinity for LiPS. Density Functional Theory (DFT) calculations have revealed high adsorption energies for various LiPS species on the VS₂ surface. This strong interaction effectively immobilizes the polysulfides, preventing their dissolution and diffusion across the separator. The inherent metallic nature of VS₂ also plays a crucial role by enabling rapid electron transfer, which is vital for the subsequent redox reactions.
The presence of sulfur vacancies in the VS₂ structure has been shown to significantly enhance this anchoring effect. These vacancies create unsaturated vanadium coordination sites, leading to a redistribution of charge on the catalyst surface. This, in turn, strengthens the chemical bonds formed with the polar LiPS molecules, further restricting their mobility. acs.orgresearchgate.net
Catalytic Conversion of Polysulfides:
Beyond physical and chemical confinement, VS₂ actively catalyzes the conversion of the anchored LiPS into solid lithium sulfide (Li₂S) during discharge and back to sulfur during charging. This rapid conversion is critical for preventing the accumulation of soluble polysulfides. The catalytic activity of VS₂ lowers the activation energy barriers for both the sulfur reduction reaction (SRR) and the oxidation of Li₂S. researchgate.netdiva-portal.org This accelerated redox kinetics ensures that the polysulfides are swiftly transformed into solid phases at the cathode, effectively mitigating the shuttle effect and improving the utilization of the active material.
The table below summarizes the binding energies of various lithium polysulfide species with VS₂, as determined by DFT calculations in a study on Na-S batteries, which provides insights into the analogous Li-S system. researchgate.netdiva-portal.org
| Polysulfide Species | Adsorption Energy (eV) |
| Na₂S | -4.30 |
| Na₂S₂ | -3.70 |
| Na₂S₄ | -1.21 |
| Na₂S₆ | -1.82 |
| Na₂S₈ | -2.10 |
Role of Li-Intercalated VS₂ Intermediates in Catalysis
During the operation of a Li-S battery, the VS₂ catalyst itself undergoes electrochemical changes within the working voltage window. Specifically, it experiences a lithiation process, where lithium ions from the electrolyte intercalate into the VS₂ structure, forming lithiated vanadium sulfide (LiᵧVS₂) intermediates. acs.orgresearchgate.netnih.gov
Recent research has shown that these Li-intercalated intermediates are not merely a byproduct of the electrochemical environment but are, in fact, highly catalytically active species that play a direct role in the polysulfide conversion process. acs.orgresearchgate.netnih.gov The formation of LiᵧVS₂ alters the electronic structure of the catalyst, which in turn enhances its catalytic performance.
Emerging Applications and Future Research Directions of Vanadium Sulfide Vs2
Flexible Electronics Utilizing VS2
The intrinsic properties of 2D materials, such as great mechanical strength and tunable electronic characteristics, make them ideal candidates for flexible and wearable electronics. acs.orgfigshare.com VS2, in particular, is being explored for its potential in creating foldable and portable gadgets. researchgate.net The development of flexible and wearable electrochemical biosensors is a significant area of research, with 2D materials like VS2 offering advantages such as light weight, high stretchability, and excellent biocompatibility. nih.gov These sensors are being designed for real-time health monitoring by detecting various biological molecules. nih.govrsc.org The ability to fabricate VS2 on flexible substrates opens possibilities for integration into a wide range of devices, from wearable health monitors to bendable electronic circuits. nih.govacs.org The use of novel materials and fabrication techniques is crucial for advancing these flexible systems, which are foundational for applications like wireless body area networks (WBAN). mdpi.com
Sensing Devices and Microwave Absorption
Vanadium sulfide's large specific surface area and sensitive electronic properties make it a compelling material for various sensing applications. acs.org
Sensing Applications: Research has demonstrated the potential of VS2 nanosheets in chemiresistive gas sensors. researchgate.net Density functional theory (DFT) calculations have indicated a high affinity and significant electron transfer between VS2 and ammonia (B1221849), suggesting its potential for high-sensitivity ammonia detection at low operating temperatures. researchgate.net Further studies have explored VS2-based sensors for detecting hazardous gases like NO2 at room temperature, with rare-earth doping showing promise in enhancing response intensity and speed. acs.org
Beyond gas sensing, VS2 is being investigated for biosensing, particularly for the detection of neurotransmitters. chemrxiv.orgdtu.dk DFT calculations suggest that doping VS2 nanosheets with transition metals like nickel or iron can significantly enhance the adsorption of dopamine (B1211576) and histamine, making them promising for practical nanosensor development. dtu.dk VS2 has also been employed as an effective electrochemical sensor for antibiotics like sulfamethoxazole (B1682508) in water, demonstrating high sensitivity and a low limit of detection. rsc.org
| Analyte | Sensing Platform | Key Finding | Detection Limit |
|---|---|---|---|
| Dopamine | Ni-doped VS2 Nanosheet (Theoretical) | Strongest adsorption energy of -2.00 eV. dtu.dk | ppt to ppm levels. dtu.dk |
| Serotonin | 1T-phase VS2 Nanosheets | Redox-based detection. chemrxiv.org | Below 10 nM. chemrxiv.org |
| Ammonia (NH3) | VS2 Nanosheet Chemiresistor | High potential for ammonia sensing verified by gas sensing measurements. researchgate.net | Not specified |
| Nitrogen Dioxide (NO2) | Nd-doped VS2-C Sensor | Stronger NO2 adsorption with a more negative adsorption energy of −3.12 eV compared to pure VS2. acs.org | ppb-level. acs.org |
| Sulfamethoxazole | VS2 Electrode | Demonstrated excellent detection performance in natural waters. rsc.org | 0.047 μM. rsc.org |
Microwave Absorption: VS2-based composites have shown significant promise as microwave absorbers. Hybrid materials combining layered VS2 with nickel oxide (NiO) have been developed for electromagnetic wave absorption. researchgate.net The layered microstructure of VS2/NiO facilitates multiple reflections, leading to desirable microwave absorption performance. Research has shown that a VS2/NiO hybrid with 20% NiO loading can achieve a minimum reflection loss of -58.98 dB at 12.32 GHz with a thickness of 1.48 mm, indicating strong absorption capability. researchgate.net The synergistic effect of multiple loss mechanisms and good impedance matching are key to the high performance of these materials. researchgate.net
Neuromorphic Computing and Quantum Photonics with VS2
Neuromorphic Computing: While research into brain-inspired neuromorphic computing has identified various vanadium oxides—such as vanadium dioxide (VO2) and trivanadium pentoxide (V3O5)—as promising materials, the direct application of vanadium sulfide (B99878) (VS2) in this field is less established. zmescience.comescholarship.organu.edu.au Vanadium oxides exhibit metal-insulator transitions and resistive switching properties that can mimic the functions of neurons and synapses. escholarship.org These materials can "remember" previous external stimuli, a property that is foundational for neuromorphic computation. zmescience.com Although VS2 shares a parent element, research has largely focused on the oxide forms for creating neuristor devices. anu.edu.auspringernature.com Future investigations may explore whether the unique electronic properties of VS2 could be harnessed for similar applications. rsc.org
Quantum Photonics: In the realm of photonics, VS2 has demonstrated its potential as a material for ultrafast optical applications. researchgate.net Specifically, VS2 nanosheets have been successfully used as a saturable absorber for generating femtosecond mode-locked laser pulses. researchgate.net A device fabricated using VS2 nanosheets showed a significant modulation depth of 23.97%. When incorporated into an Er-doped fiber laser, it produced stable, mode-locked pulses with a duration of 169 fs and a high average output power of 70.5 mW. researchgate.net This performance suggests that VS2 is a promising 2D material for developing high-performance nonlinear optical and ultrafast photonic devices. researchgate.net
| Application | VS2 Configuration | Performance Metric | Value |
|---|---|---|---|
| Saturable Absorber | VS2 Nanosheets | Modulation Depth | 23.97%. researchgate.net |
| Mode-Locked Laser | VS2-based Saturable Absorber | Pulse Duration | 169 fs. researchgate.net |
| Mode-Locked Laser | VS2-based Saturable Absorber | Average Output Power | 70.5 mW. researchgate.net |
| Mode-Locked Laser | VS2-based Saturable Absorber | Slope Efficiency | 7.9%. researchgate.net |
Challenges and Opportunities in Scaling VS2 Production for Advanced Applications
The successful integration of VS2 into commercial advanced applications hinges on the ability to produce high-quality, large-scale films. acs.org However, significant challenges remain in its synthesis.
Challenges:
Thermodynamic Instability: The synthesis of high-quality VS2 is often hampered by its thermodynamic instability. acs.orgacs.org
Polymorph Formation: VS2 has a tendency to form various polymorphs and other vanadium sulfide compounds (e.g., V2S3, V5S8), making it difficult to prepare pure-phase monolayer VS2, especially under high-temperature conditions. acs.org
Precursor and Contamination Issues: Atmospheric pressure chemical vapor deposition (APCVD) methods can face challenges due to the large differences in evaporation temperatures of precursors like sodium metavanadate (NaVO3) and sulfur. oup.com This can lead to unstable gas flow and the incorporation of impurities. acs.org The use of certain precursors, such as halogenated salts, can also introduce contamination into the final VS2 films. acs.org
Opportunities and Advanced Synthesis Methods: Despite the challenges, significant progress is being made in developing scalable synthesis techniques.
Chemical Vapor Deposition (CVD): Both atmospheric pressure (APCVD) and low-pressure (LPCVD) methods are being optimized. Researchers have successfully synthesized monolayer H-phase VS2 crystals with lateral dimensions up to ~26 µm using a facile APCVD approach by carefully modulating growth parameters. oup.com LPCVD is presented as a clean and efficient route for growing large-scale H-phase VS2 monolayers by precisely controlling the precursor ratio and growth environment to minimize polymorphic variations. acs.org
Liquid-Phase Exfoliation: This method is considered one of the most promising approaches for the high-throughput production of 2D materials like VS2. acs.org It is adaptable to various solvents and compatible with solution-based processing, making it attractive for industrial-scale manufacturing. acs.org
Molecular Beam Epitaxy (MBE): MBE allows for the controlled synthesis of stoichiometric single-layer VS2 by varying sample coverage and sulfur pressure during annealing. nih.gov
These advancements in synthesis are crucial for overcoming existing production hurdles and unlocking the full potential of VS2 in next-generation technologies. figshare.comacs.org
Prospects for Integration of VS2 in Multifunctional Devices
The diverse and intriguing properties of VS2 make it a strong candidate for integration into multifunctional devices, where a single material platform can perform several distinct tasks. chemrxiv.org
One prominent example is the dual use of VS2 in a self-powered biosensing platform. chemrxiv.org In this concept, 1T-phase VS2 nanosheets serve as both the cathode material in an aqueous zinc-ion battery for energy storage and as the gate electrode in an organic electrochemical transistor for neurotransmitter detection. chemrxiv.org The Zn-VS2 battery demonstrated the ability to power the biosensor for approximately six days, while the VS2-based gate achieved detection limits in the nanomolar range for dopamine and serotonin. chemrxiv.org This dual functionality addresses a key bottleneck in wearable health monitoring by providing an integrated power source and sensing element. chemrxiv.org
Furthermore, the excellent electrical conductivity of VS2 nanosheets (~3 × 10³ S cm⁻¹) makes them suitable as a platform material for various electrode applications. acs.org They have been used as contact electrodes for other 2D materials like monolayer MoS2 and as high-performance electrodes in supercapacitors, which exhibit specific capacitances as high as 8.6 × 10² F g⁻¹. acs.org The potential of VS2 as an electrode material is also being explored for next-generation energy storage systems, including metal-ion batteries. researchgate.netrsc.org The ability of VS2 to function effectively in energy storage, catalysis, and sensing highlights its broad prospects for creating compact, efficient, and multifunctional electronic systems. researchgate.netacs.org
Conclusion and Outlook
Summary of Key Advancements in Vanadium Sulfide (B99878) (VS2) Research
Vanadium disulfide (VS2), a member of the transition metal dichalcogenide (TMD) family, has garnered significant research interest due to its unique layered structure and metallic conductivity, making it a promising candidate for various applications. acs.orgacs.org Recent advancements in VS2 research have focused on synthesis methodologies, understanding its fundamental properties, and exploring its potential in energy storage and catalysis.
A major breakthrough has been the successful synthesis of two-dimensional (2D) VS2 monolayers and few-layered nanosheets. researchgate.net Techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) have enabled the controlled growth of high-quality single-layer VS2. nih.govacs.org These 2D structures exhibit a large specific surface area, low diffusion barriers, and inherent ferromagnetism, which are highly desirable for various applications. acs.org Researchers have also developed liquid-phase exfoliation and sol-gel methods for the scalable production of VS2 nanoparticles. researchgate.netallresearchjournal.com
In the realm of energy storage, VS2 has emerged as a high-performance electrode material for batteries and supercapacitors. rsc.orgresearchgate.net Its metallic nature provides excellent electrical conductivity, while the layered structure facilitates the intercalation and deintercalation of ions. acs.org Significant progress has been made in utilizing VS2 as a cathode material in aqueous zinc-ion batteries (AZIBs), demonstrating good charge storage capability. mdpi.comchemrxiv.org Furthermore, heterostructures combining VS2 with other 2D materials like MXenes have shown enhanced lithium-ion storage capacities. rsc.org
Key advancements in VS2 research are summarized in the table below:
| Research Area | Key Advancements |
| Synthesis | Controlled synthesis of 2D monolayers and few-layered nanosheets via CVD and MBE. researchgate.netnih.govacs.org Scalable production of VS2 nanoparticles through liquid-phase exfoliation and sol-gel methods. researchgate.netallresearchjournal.com |
| Energy Storage | Demonstration of high charge storage capability as a cathode material in aqueous zinc-ion batteries. mdpi.comchemrxiv.org Development of VS2/MXene heterostructures with enhanced Li-ion storage capacity. rsc.org Utilization in supercapacitors due to its intrinsic metallic nature and distinct layered structure. researchgate.net |
| Catalysis | Application as an efficient electrocatalyst for the hydrogen evolution reaction (HER) with low overpotential and high stability. rsc.orgresearchgate.net |
| Fundamental Properties | Investigation of its electronic and magnetic properties, including the potential for spintronic applications. researchgate.net2dsemiconductors.comrsc.org Understanding of charge density waves in 2D VS2. nih.gov |
Remaining Scientific and Engineering Challenges for VS2 Materials
Despite the promising advancements, several scientific and engineering challenges need to be addressed to realize the full potential of VS2 materials.
A primary challenge is the structural instability of VS2. The material is prone to structural distortions, particularly during electrochemical cycling in batteries, which can lead to capacity fading and poor long-term stability. researchgate.net Furthermore, VS2 exhibits a tendency to dissolve in aqueous electrolytes, a significant hurdle for its application in aqueous battery systems. mdpi.comchemrxiv.org
The controlled synthesis of VS2 with desired properties remains a significant obstacle. Achieving stoichiometric single-layer VS2 can be challenging, and the material often suffers from sulfur vacancies which can alter its electronic and magnetic properties. nih.govacs.org The synthesis methods often require high temperatures and are not always scalable for industrial applications. researchgate.net
Another key challenge lies in the interfacial engineering of VS2-based devices. For applications in batteries and supercapacitors, optimizing the interface between the VS2 electrode and the electrolyte is crucial for efficient ion transport and to mitigate degradation. mdpi.com In catalytic applications, understanding and controlling the active sites on the VS2 surface is essential for enhancing catalytic activity and selectivity.
A summary of the key challenges is presented below:
| Challenge Category | Specific Challenges |
| Material Stability | Structural instability and phase transitions during electrochemical cycling. researchgate.net Dissolution in aqueous electrolytes, limiting its use in aqueous batteries. mdpi.comchemrxiv.org |
| Synthesis and Fabrication | Difficulty in achieving precise stoichiometry and controlling defects like sulfur vacancies. nih.govacs.org Scalability of synthesis methods for large-scale production. researchgate.net |
| Device Performance and Integration | Poor long-term cycling stability in batteries. researchgate.net Need for improved interfacial engineering between VS2 and electrolytes. mdpi.com |
| Fundamental Understanding | Complete understanding of the complex charge storage mechanisms in different battery systems. mdpi.com Elucidating the precise nature of its magnetic properties and their control. rsc.org |
Future Prospects for VS2 in Materials Science and Technology
The unique properties of VS2 open up exciting avenues for its future application in various fields of materials science and technology.
In energy storage , the focus will likely be on developing strategies to overcome the stability issues. This includes surface coatings, creating composites with more stable materials, and the development of novel electrolytes that are less aggressive towards VS2. researchgate.net The exploration of VS2 in other next-generation battery systems beyond zinc-ion, such as sodium-ion and potassium-ion batteries, is also a promising direction. polyu.edu.hk Furthermore, the metallic nature of VS2 makes it an excellent candidate for high-power supercapacitors, and research into optimizing its porous architecture for enhanced performance is expected to continue. vipslib.com
The intrinsic magnetic properties of 2D VS2 position it as a promising material for spintronics . researchgate.net Future research will likely focus on tuning its magnetic properties through doping, strain engineering, and the creation of heterostructures. rsc.org This could lead to the development of novel spintronic devices with low power consumption and high data processing speeds.
In catalysis , VS2 has already shown great promise for the hydrogen evolution reaction. rsc.org Future work could explore its catalytic activity for other important reactions, such as oxygen evolution, CO2 reduction, and nitrogen fixation. The large surface area and tunable electronic structure of 2D VS2 make it an ideal platform for designing highly efficient and selective catalysts.
The development of flexible and wearable electronics is another exciting future direction for VS2. chemrxiv.org Its layered structure imparts mechanical flexibility, and its metallic conductivity is advantageous for creating flexible electrodes and interconnects. 3D printing of VS2-based inks could enable the fabrication of customized energy storage devices for wearable applications. chemrxiv.org
The table below outlines the future prospects for VS2:
| Application Area | Future Research and Development Directions |
| Advanced Energy Storage | Development of stable VS2-based electrodes through surface engineering and composite formation. researchgate.net Exploration in next-generation battery technologies (Na-ion, K-ion). polyu.edu.hk Design of high-power supercapacitors with optimized porous architectures. vipslib.com |
| Spintronics | Tuning of magnetic properties via doping, strain, and heterostructuring for novel spintronic devices. rsc.org |
| Catalysis | Investigation of catalytic activity for a wider range of reactions beyond HER, including CO2 reduction and nitrogen fixation. |
| Flexible and Wearable Devices | Fabrication of flexible electrodes and energy storage devices. chemrxiv.org Development of 3D printing techniques for customized VS2-based electronics. chemrxiv.org |
Q & A
Basic Research Questions
Q. What are the optimal hydrothermal synthesis parameters for producing high-quality VS₂ nanosheets?
- Methodological Answer : Hydrothermal synthesis of VS₂ nanosheets requires precise control of temperature, reaction time, and precursor ratios. Experimental optimization shows that a temperature of 160°C , a reaction duration of 20 hours , and a vanadium-to-sulfur molar ratio of 1:5 yield VS₂ with distinct nanoflower morphology and structural integrity. Characterization via XRD confirms the 1T-phase structure, while SEM/TEM reveal layered nanosheets with minimal defects . Adjusting sulfur precursors (e.g., thiourea vs. L-cysteine) can further influence crystallinity and interlayer spacing.
Q. How can XRD and electron microscopy be systematically employed to resolve structural ambiguities in VS₂?
- Methodological Answer :
- XRD : Use Rietveld refinement to distinguish between 1T (metallic) and 2H (semiconducting) phases of VS₂. Peaks at ~15° (001) and ~35° (100) in XRD patterns indicate layer stacking and in-plane symmetry .
- SEM/TEM : Cross-sectional imaging quantifies layer thickness, while energy-dispersive X-ray spectroscopy (EDS) verifies stoichiometry. Aberration-corrected TEM can identify sulfur vacancies or vanadium antisite defects, critical for electronic property analysis .
Q. Which computational methods are most reliable for modeling VS₂’s electronic structure and interlayer interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Use the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to account for exchange-correlation effects. Include van der Waals corrections (e.g., DFT-D3) to model weak interlayer forces in layered VS₂ .
- Software : The Vienna Ab Initio Simulation Package (VASP) enables efficient plane-wave basis set calculations. Set a cutoff energy of 500 eV and a k-point mesh of 12×12×1 for convergence in metallic phases .
Advanced Research Questions
Q. How can discrepancies in reported electronic properties of VS₂ (e.g., bandgap variability) be resolved?
- Methodological Answer : Contradictions often arise from synthesis-dependent defects or phase impurities. To address this:
- Conduct in situ XPS to correlate sulfur vacancy concentration with measured bandgaps.
- Compare computational predictions (e.g., HSE06 hybrid functionals for accurate bandgaps) with experimental UV-Vis/FTIR data .
- Use scanning tunneling microscopy (STM) to map localized electronic states at defect sites .
Q. What strategies enhance the electrochemical stability of VS₂ in lithium-ion battery anodes?
- Methodological Answer :
- Composite Design : Embed VS₂ in carbon matrices (e.g., reduced graphene oxide) to mitigate volume expansion during lithiation/delithiation. Hydrothermal synthesis of VS₂/CNTs composites improves conductivity and cycle life .
- Defect Engineering : Introduce controlled sulfur vacancies via argon plasma treatment to facilitate Li⁺ diffusion. Electrochemical impedance spectroscopy (EIS) can quantify ion transport efficiency .
Q. How does the choice of vanadium precursor influence VS₂’s catalytic activity in hydrogen sulfide (H₂S) decomposition?
- Methodological Answer :
- Precursor Comparison : Vanadyl sulfate (VOSO₄) vs. ammonium metavanadate (NH₄VO₃) affects crystallite size and surface acidity. Use temperature-programmed reduction (TPR) to assess redox activity.
- Catalytic Testing : In fixed-bed reactors, H₂S conversion rates are higher for VS₂ derived from VOSO₄ due to sulfate-assisted sulfur vacancy formation. Operando DRIFTS spectroscopy tracks intermediate species (e.g., polysulfides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
